Product packaging for Leonurine hydrochloride(Cat. No.:)

Leonurine hydrochloride

Cat. No.: B12807311
M. Wt: 365.81 g/mol
InChI Key: ROEVQISCSNTOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leonurine hydrochloride (SCM-198) is a unique pseudoalkaloid and the primary bioactive constituent of plants from the Leonurus genus (e.g., Leonurus japonicus ) . It is recognized for its potent anti-oxidative and anti-inflammatory properties, making it a valuable compound for investigating a wide spectrum of therapeutic areas . Its core research value lies in its multi-target mechanism of action, which includes the activation of the Nrf2 pathway to combat oxidative stress and the inhibition of the NF-κB pathway to mitigate inflammation . In cardiovascular research, this compound demonstrates significant protective effects. Studies indicate it can reduce atherosclerotic lesions, improve lipid profiles by lowering serum total cholesterol and LDL, and protect against ischemic myocardial injury and fibrosis . In neurological research, its neuroprotective activity is a key focus, showing promise in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease by reducing oxidative damage and neuronal apoptosis . Beyond these core areas, it is also investigated for its potential to induce cell cycle arrest and promote apoptosis in various cancer cell lines, and for its protective roles in liver and kidney diseases . Researchers should note that pharmacokinetic studies in rats report a low oral bioavailability of 2.21%, which is an important consideration for experimental design . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24ClN3O6 B12807311 Leonurine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24ClN3O6

Molecular Weight

365.81 g/mol

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrate;hydrochloride

InChI

InChI=1S/C14H21N3O5.ClH.H2O/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H;1H2

InChI Key

ROEVQISCSNTOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.O.Cl

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Leonurine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, an alkaloid with significant therapeutic potential.[1][2] The document details various synthetic routes and purification strategies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and diagrams of key pathways are included to facilitate understanding and replication.

Introduction to Leonurine

Leonurine is a pseudoalkaloid naturally found in plants of the Leonurus genus, such as Leonurus japonicus and Leonurus cardiaca (motherwort).[3] It is easily extracted into water.[3] Leonurine has garnered considerable interest in the scientific community due to its wide range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects.[4][5][6] These properties make leonurine a promising candidate for the development of new therapeutics for cardiovascular and central nervous system diseases.[5]

Synthesis of this compound

Several synthetic routes for this compound have been developed, offering different advantages in terms of yield, purity, and scalability.

Synthesis via Condensation of Syringic Acid and 4-Guanidino-1-butanol

A high-yield synthetic method adaptable for large-scale production involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride.[7] This method was developed to allow for industrial production with a yield of over 80%.[1][8]

Experimental Protocol:

  • Preparation of 4-Guanidino-1-butanol Hydrochloride: 4-Aminobutanol is converted to 4-guanidino-1-butanol hydrochloride.[1][8]

  • Condensation Reaction: 4-Guanidino-1-butanol hydrochloride is condensed with syringic acid.[1][8]

  • Reaction Conditions: The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) in a solution of hexamethylphosphotriamide (HMPT) or a 1:1 HMPT-ether mixture.[1][7][8] The mixture is stirred at room temperature for 72 hours.[1][8]

Synthesis Pathway Diagram:

G cluster_0 Preparation of 4-Guanidino-1-butanol HCl cluster_1 Condensation 4-Aminobutanol 4-Aminobutanol 4-Guanidino-1-butanol HCl 4-Guanidino-1-butanol HCl 4-Aminobutanol->4-Guanidino-1-butanol HCl Leonurine Leonurine 4-Guanidino-1-butanol HCl->Leonurine DCC, HMPT/Ether, 72h Syringic Acid Syringic Acid Syringic Acid->Leonurine

Caption: Synthesis of Leonurine via Condensation.

Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid

Another reported method involves a seven-step synthesis starting from 3,4,5-trimethoxybenzoic acid, resulting in a yield of 11.67%.[1][8]

Synthesis Pathway Diagram:

Caption: Seven-step Synthesis of Leonurine HCl.

Synthesis Starting from Eudesmic Acid

Leonurine can also be synthesized from eudesmic acid.[3]

Experimental Protocol:

  • Formation of Syringic Acid: Eudesmic acid is treated with sulfuric acid to produce syringic acid.[3]

  • Protection and Esterification: The syringic acid is protected with ethyl chloroformate, followed by reaction with thionyl chloride (SOCl2) and then tetrahydrofuran to yield 4-carboethoxysyringic acid 4-chloro-1-butyl ester.[3]

  • Gabriel Synthesis: The chloride is converted to an amino group via a Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis.[3]

  • Guanidination: The final step is the reaction of the amine with S-methylisothiourea hemisulfate salt to form leonurine.[3]

Synthesis Pathway Diagram:

Caption: Synthesis of Leonurine from Eudesmic Acid.

Synthesis from Aminobutyric Acid

A method utilizing inexpensive aminobutyric acid as a starting material has also been developed.[2] This approach is designed to be simple, with mild reaction conditions suitable for large-scale synthesis, achieving a product purity of 99.8%.[2]

Experimental Protocol:

  • Protected Aminobutanol Synthesis: Aminobutyric acid undergoes amino protection and a reduction reaction to form protected aminobutanol.[2]

  • Protected Syringic Acid Synthesis: The phenolic hydroxyl group of syringic acid is protected using a benzyl group.[2]

  • Condensation: The protected syringic acid and aminobutanol are condensed using CDI or DCC.[2]

  • Deprotection: The protecting groups are removed by hydrogen reduction with a 10% palladium hydroxide catalyst to yield the final leonurine product.[2]

Synthesis Pathway Diagram:

Caption: Leonurine Synthesis from Aminobutyric Acid.

Table 1: Comparison of this compound Synthesis Methods

Starting MaterialKey ReagentsReported YieldReported PurityReference
Syringic Acid, 4-AminobutanolDCC, HMPT> 80%High[1][7][8]
3,4,5-Trimethoxybenzoic AcidNot specified11.67%High[1][8]
Eudesmic AcidEthyl Chloroformate, SOCl₂, Potassium PhthalimideNot specifiedNot specified[3]
Aminobutyric Acid, Syringic AcidBenzyl protecting group, CDI/DCC, Pd(OH)₂Not specified99.8% (HPLC)[2]

Purification of this compound

Purification is a critical step to obtain high-purity this compound for research and pharmaceutical applications. Methods range from traditional extraction and chromatography to more advanced techniques.

Extraction and Column Chromatography from Natural Sources

The original method for obtaining leonurine involved extraction from Leonurus plants followed by chromatographic separation.[1][8]

Experimental Protocol:

  • Extraction: Dried and comminuted plant material is extracted with an acidic methanol solution (1% HCl) at low temperature using a rotary evaporator.[1][8]

  • Further Extraction: The initial extract is further processed with hydrochloric acid, diethyl ether, and ethanol.[1][8]

  • Column Chromatography: The crude extract is purified using alumina and Sephadex G-25 columns to yield the final product.[1][8]

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective method for the isolation and purification of leonurine from crude extracts.[9]

Experimental Protocol:

  • Solvent System: A two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v) is used. The lower phase serves as the mobile phase, and the upper phase is the stationary phase.[9]

  • HSCCC Operation: The separation is performed at a rotation speed of 850 rpm and a flow rate of 2.2 mL/min.[9]

  • Detection: The eluate is monitored with a UV detector at 277 nm.[9]

  • Outcome: This method can yield 68 mg of leonurine with approximately 96.2% purity from 2.48 g of crude extract in a single injection.[9]

Purification Workflow Diagram:

Caption: General Purification Workflow for Leonurine.

Table 2: Comparison of this compound Purification Methods

MethodStarting MaterialSolvent/Mobile PhasePurity AchievedRecovery/YieldReference
Extraction & Column ChromatographyLeonurus plant materialAcidic methanol, HCl, diethyl ether, ethanolNot specified50 mg/kg from dried plant[1][8]
High-Speed Countercurrent ChromatographyCrude extract of L. japonicusEthyl acetate-n-butanol-water (3:2:5)~96.2%68 mg from 2.48 g crude extract[9]
High-Performance Liquid ChromatographyCrude extractAcetonitrile/water gradientHigh~3 mg from 6 g plant powder[9]
CrystallizationSynthesized leonurineEthanol-sodium hydroxide aqueous solution98.5% (HPLC)90%[10]

Relevant Signaling Pathways

This compound exerts its therapeutic effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[1]

NF-κB Signaling Pathway Diagram:

Caption: Inhibition of NF-κB Pathway by Leonurine HCl.

AMPK/SREBP1 Signaling Pathway

This compound can improve intracellular lipid accumulation by activating the AMPK/SREBP1 signaling pathway, which is relevant to its potential in treating non-alcoholic steatohepatitis.[1][11]

AMPK/SREBP1 Signaling Pathway Diagram:

Caption: Modulation of AMPK/SREBP1 Pathway by Leonurine HCl.

References

Leonurine Hydrochloride: A Multifaceted Regulator of Cardiovascular Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Leonurine hydrochloride, an alkaloid derived from Herba Leonuri (motherwort), has emerged as a promising therapeutic agent for a spectrum of cardiovascular diseases. Extensive preclinical studies have elucidated its multifaceted mechanism of action, which encompasses potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by leonurine, supported by quantitative data from key experimental findings and detailed methodologies. The intricate signaling cascades, including the PI3K/Akt/GSK3β, NF-κB, and AMPK pathways, are detailed and visually represented to facilitate a deeper understanding of leonurine's cardioprotective effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for cardiovascular disorders.

**1. Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality globally, necessitating the development of innovative and effective therapeutic interventions. This compound has garnered significant attention for its broad-spectrum cardioprotective activities. It has been shown to mitigate myocardial ischemia-reperfusion injury, attenuate the progression of atherosclerosis, and inhibit myocardial fibrosis.[1][2] This guide delves into the core mechanisms underpinning these therapeutic effects, presenting a synthesis of the current scientific evidence.

Anti-Apoptotic Effects in Myocardial Injury

Myocardial cell death, primarily through apoptosis, is a critical event in the pathophysiology of myocardial infarction and ischemia-reperfusion injury. Leonurine has been demonstrated to exert significant anti-apoptotic effects, thereby preserving cardiac function.

Modulation of the PI3K/Akt/GSK3β Signaling Pathway

A pivotal mechanism of leonurine's anti-apoptotic action is its ability to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK3β) signaling pathway.[3][4] Activation of this pathway promotes cell survival and inhibits apoptosis. Leonurine treatment leads to the phosphorylation and activation of PI3K and Akt. Activated Akt, in turn, phosphorylates and inactivates GSK3β, a key regulator of apoptosis.[2][4] This cascade of events results in the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, ultimately leading to a decrease in caspase-3 activity and a reduction in cardiomyocyte apoptosis.[3][4]

PI3K_Akt_GSK3b_Pathway Leonurine This compound PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax GSK3b->Bax Promotes Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis Induces

Quantitative Data on Anti-Apoptotic Effects

The cardioprotective effects of leonurine have been quantified in various preclinical models.

ParameterModelTreatment GroupControl GroupPercentage Changep-valueReference
Infarct Size (%) Rat MI model34.49 ± 1.1943.66 ± 1.60↓ 21.0%<0.05[5]
Apoptotic Cardiomyocytes (%) Rat MI modelSignificantly decreased--<0.05[5]
Bcl-2/Bax Protein Ratio Rat MI modelSignificantly increased--<0.05[4][5]
Cleaved Caspase-3 Protein Level Rat MI modelSignificantly decreased--<0.05[3][4]

Table 1: Quantitative effects of leonurine on myocardial infarction and apoptosis markers.

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. Leonurine exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In endothelial cells, inflammatory stimuli like lipopolysaccharide (LPS) trigger the degradation of IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[1] Leonurine has been shown to inhibit this process by preventing the degradation of IκBα and reducing the phosphorylation and nuclear translocation of p65.[1][6] This leads to a downstream reduction in the expression of adhesion molecules (ICAM-1, VCAM-1), E-selectin, and pro-inflammatory cytokines.[1]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_leonurine This compound cluster_nucleus Nuclear Events Stimulus LPS IKK IKK Complex Stimulus->IKK Activates Leonurine Leonurine Leonurine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkBa->NFkB Inhibits (in cytoplasm) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces Nucleus Nucleus

Quantitative Data on Anti-Inflammatory Effects
ParameterCell ModelTreatmentResultReference
ICAM-1, VCAM-1, E-selectin mRNA HUVECsLeonurine + LPSConcentration-dependent attenuation[1]
p65 Phosphorylation ChondrocytesLeonurine + IL-1βDecreased phosphorylation[5]
IκBα Degradation HUVECsLeonurine + LPSSuppressed degradation[1]

Table 2: Quantitative effects of leonurine on inflammatory markers.

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the development of various cardiovascular diseases. Leonurine has been shown to possess significant antioxidant properties.

Scavenging of Reactive Oxygen Species and Enhancement of Antioxidant Enzymes

Leonurine directly scavenges ROS and enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][7] By bolstering the cellular antioxidant defense mechanisms, leonurine protects cardiomyocytes and endothelial cells from oxidative damage.[3]

Quantitative Data on Antioxidant Effects
ParameterModelTreatment GroupControl GroupPercentage Changep-valueReference
SOD Activity Ischemic rat brainLeonurine (high dose)Ischemia<0.01[8]
MDA Level Ischemic rat brainLeonurine (high dose)Ischemia↓ 23.83%<0.01[8]
ROS Level OGD-treated PC12 cellsLeonurine (high dose)OGD↓ 4.34%<0.01[8]
GSH Content Ischemic rat brainLeonurine (high dose)Ischemia<0.05[8]

Table 3: Quantitative effects of leonurine on markers of oxidative stress.

Role in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. Leonurine has demonstrated anti-atherosclerotic effects through multiple mechanisms.

Inhibition of Foam Cell Formation and Regulation of Lipid Metabolism

Leonurine inhibits the formation of foam cells, a critical step in the development of atherosclerotic plaques, by reducing the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.[9] It also regulates lipid metabolism by improving the plasma lipid profile, including reducing total cholesterol and LDL-C levels in animal models of atherosclerosis.[3]

Modulation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of atherosclerosis.[7][10] Leonurine has been shown to activate AMPK, which can lead to the inhibition of cholesterol synthesis and a reduction in inflammation within the arterial wall.[10]

Quantitative Data on Anti-Atherosclerotic Effects
ParameterModelTreatment GroupControl GroupPercentage Changep-valueReference
Atherosclerotic Plaque Area (%) ApoE-/- miceSignificantly decreased--<0.05[3]
Total Cholesterol (TC) ApoE-/- miceSignificantly decreased--<0.01[3]
LDL-Cholesterol (LDL-C) ApoE-/- miceSignificantly decreased--<0.01[3]
Foam Cell Formation THP-1 macrophagesSignificantly inhibited--<0.05[9]

Table 4: Quantitative effects of leonurine on markers of atherosclerosis.

Experimental Protocols

Animal Model of Myocardial Infarction
  • Animal Species: Male Sprague-Dawley rats.

  • Procedure: The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction.

  • Treatment: this compound (e.g., 15 mg/kg/day) is administered orally or via intraperitoneal injection.

  • Assessment: Cardiac function is assessed by echocardiography. Infarct size is determined by TTC staining. Apoptosis is measured by TUNEL assay. Protein expression is analyzed by Western blotting.[5]

MI_Workflow Start Sprague-Dawley Rats LAD_Ligation LAD Coronary Artery Ligation Start->LAD_Ligation Treatment Leonurine or Vehicle Administration LAD_Ligation->Treatment Assessment Functional and Histological Assessment Treatment->Assessment ECHO Echocardiography Assessment->ECHO TTC TTC Staining (Infarct Size) Assessment->TTC TUNEL TUNEL Assay (Apoptosis) Assessment->TUNEL WB Western Blot (Protein Expression) Assessment->WB End Data Analysis ECHO->End TTC->End TUNEL->End WB->End

Western Blot Analysis
  • Protein Extraction: Cardiac tissue or cultured cells are lysed in RIPA buffer.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an ECL detection system.[8][11]

TUNEL Assay
  • Tissue Preparation: Paraffin-embedded heart sections are deparaffinized and rehydrated.

  • Permeabilization: Sections are treated with Proteinase K.

  • Labeling: Sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.

  • Detection: Labeled DNA fragments are detected using streptavidin-HRP and a suitable chromogen (e.g., DAB).

  • Counterstaining: Nuclei are counterstained with hematoxylin.

  • Analysis: Apoptotic cells are quantified by counting TUNEL-positive nuclei.[1][12]

Cell Culture and Foam Cell Formation Assay
  • Cell Line: Human monocytic THP-1 cells or murine macrophage RAW264.7 cells.

  • Differentiation: THP-1 monocytes are differentiated into macrophages using PMA.

  • Induction of Foam Cells: Macrophages are incubated with ox-LDL (e.g., 50-100 µg/mL) for 24-48 hours.

  • Treatment: Cells are pre-treated with various concentrations of leonurine.

  • Assessment: Lipid accumulation is visualized by Oil Red O staining and quantified by measuring the absorbance of the extracted dye.[9][13]

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted mechanism of action in the context of cardiovascular disease. Its ability to concurrently target apoptosis, inflammation, and oxidative stress through the modulation of key signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development. Future investigations should focus on clinical trials to validate these preclinical findings in human subjects and to explore the potential of leonurine as a standalone or adjunct therapy for a range of cardiovascular disorders. Furthermore, structure-activity relationship studies could lead to the development of even more potent and specific derivatives of leonurine, paving the way for a new class of cardioprotective agents.

References

The Neuroprotective Potential of Leonurine: A Pharmacological Deep Dive into its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Leonurine, a primary active alkaloid derived from Herba Leonuri (Motherwort), on the central nervous system (CNS). Synthesizing current research, this document details the neuroprotective mechanisms of Leonurine across various CNS disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and depression. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurological diseases.

Leonurine (also known as SCM-198) has garnered significant attention for its multifaceted biological activities, which include anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These effects are attributed to its modulation of key signaling pathways within the CNS, offering a promising therapeutic profile for conditions characterized by neuronal damage and degeneration.

Pharmacological Effects on the Central Nervous System

Neuroprotection in Ischemic Stroke

Ischemic stroke, a leading cause of long-term disability and mortality, is a primary focus of Leonurine research.[3] Studies have demonstrated that Leonurine can mitigate the neuronal damage caused by cerebral ischemia-reperfusion injury.[4] Its neuroprotective effects in this context are attributed to several mechanisms:

  • Alleviation of Oxidative Stress: Leonurine has been shown to reduce the excessive production of reactive oxygen species (ROS) that occurs after an ischemic event.[4][5] It achieves this by activating the Nrf-2 pathway, which upregulates the expression of antioxidant enzymes.[6]

  • Anti-inflammatory Action: The compound inhibits inflammatory responses in the brain following a stroke.[5]

  • Anti-apoptotic Effects: Leonurine helps to prevent neuronal cell death by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[4]

  • Protection of the Blood-Brain Barrier (BBB): Leonurine has been found to protect the integrity of the BBB by regulating the HDAC4/NOX4/MMP-9 signaling pathway.[1][3][7]

Therapeutic Potential in Alzheimer's Disease

In the context of Alzheimer's disease, a progressive neurodegenerative disorder, Leonurine has shown promise in preclinical models.[8][9][10][11] Its therapeutic potential stems from its ability to:

  • Improve Cognitive Function: Studies in animal models of Alzheimer's have shown that Leonurine treatment can markedly improve cognitive function.[8][9][11]

  • Reduce Amyloid-Beta (Aβ) Levels: Leonurine has been observed to reduce the levels of Aβ1-40 and Aβ1-42, key components of the amyloid plaques characteristic of Alzheimer's disease.[9][11]

  • Combat Oxidative Stress: By activating the Nrf-2 signaling pathway, Leonurine alleviates oxidative stress, a significant contributor to the pathology of Alzheimer's.[8][9][11][12]

  • Inhibit Neuroinflammation: Leonurine can inhibit the overactivation of microglia, the primary immune cells of the CNS, thereby reducing neuroinflammation.[1][13]

Neuroprotective Effects in Parkinson's Disease

Leonurine has also been investigated for its potential in treating Parkinson's disease, a neurodegenerative disorder affecting motor function. Its neuroprotective effects in this context are linked to:

  • Antioxidant Stress Response: Leonurine plays a crucial role in mitigating oxidative stress, a key factor in the degeneration of dopaminergic neurons in Parkinson's disease.[13]

  • Anti-apoptotic Activity: It has been shown to increase the ratio of Bcl-2/Bax, indicating an anti-apoptotic effect that could protect neurons from dying.[13]

Antidepressant-like Effects

Beyond neurodegenerative diseases, Leonurine has demonstrated potential as an antidepressant. Research has shown that it can:

  • Alleviate Depressive Behaviors: In animal models of depression, Leonurine has been shown to alleviate depression-like behaviors.[14]

  • Modulate Neurotransmitter Levels: It can increase the levels of key monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[13]

  • Inhibit Neuroinflammation: Leonurine's antidepressant effects are also linked to its ability to inhibit neuroinflammation by suppressing the activation of the NF-κB signaling pathway.[13][14]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of Leonurine on the central nervous system.

CNS Condition Model Dosage Key Findings Reference
Ischemic StrokePC12 cells (in vitro)50, 100, 200 μg/mLDose-dependently decreased ROS and MDA levels; increased SOD activity and GSH content.[15]
Ischemic StrokePC12 cells (in vitro)200 μg/mLReduced NO/NOS production and cell apoptosis.[15]
DepressionChronic Mild Stress (CMS) mice30, 60 mg/kg60 mg/kg significantly downregulated proinflammatory cytokines (IL-1β, IL-6, TNF-α).[14]
DepressionCorticosterone-induced PC12 cells60 μMMaximal prosurvival effect and increased neurite outgrowth.[16]
Alzheimer's DiseaseAPP/PS1 miceNot specifiedMarkedly improved cognitive functions and reduced Aβ1-40 and Aβ1-42 levels.[9][11]
Parkinson's Disease6-OHDA-induced SH-SY5Y cellsNot specifiedReduced cell death by up-regulating SOD and reducing ROS.[1]

Key Signaling Pathways

The neuroprotective effects of Leonurine are mediated through its interaction with several key intracellular signaling pathways.

Leonurine_Neuroprotection_Pathways cluster_stimulus Pathological Stimuli cluster_leonurine Therapeutic Intervention cluster_pathways Signaling Pathways Modulated by Leonurine cluster_outcomes Cellular Outcomes cluster_neuroprotection Overall Effect Ischemia Ischemia/ Reperfusion Neuroinflammation Neuroinflammation (e.g., Aβ, LPS) Ischemia->Neuroinflammation OxidativeStress Oxidative Stress (e.g., 6-OHDA) Ischemia->OxidativeStress PI3KAkt PI3K/Akt Pathway Ischemia->PI3KAkt HDAC4 HDAC4/NOX4/MMP-9 Pathway Ischemia->HDAC4 NFkB NF-κB Pathway Neuroinflammation->NFkB Nrf2 Nrf-2 Pathway OxidativeStress->Nrf2 Leonurine Leonurine Leonurine->Nrf2 Activates Leonurine->NFkB Inhibits Leonurine->PI3KAkt Activates Leonurine->HDAC4 Activates Antioxidant Increased Antioxidant Enzymes (SOD, GSH-Px) Nrf2->Antioxidant Anti_inflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Anti_inflammatory Anti_apoptosis Decreased Apoptosis (Increased Bcl-2/Bax ratio) PI3KAkt->Anti_apoptosis BBB Blood-Brain Barrier Integrity HDAC4->BBB Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptosis->Neuroprotection BBB->Neuroprotection

Caption: Key signaling pathways modulated by Leonurine leading to neuroprotection.

Experimental Protocols

The following provides an overview of a typical experimental protocol used to assess the neuroprotective effects of Leonurine in an in vivo model of ischemic stroke.

Experimental_Workflow_MCAO cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_assessment Post-Surgical Assessment AnimalModel Animal Model: Male Sprague-Dawley Rats or ICR Mice Grouping Grouping: Sham, Model (MCAO), Leonurine-treated groups AnimalModel->Grouping Treatment Leonurine Administration: Intraperitoneal or intragastric administration Grouping->Treatment MCAO Middle Cerebral Artery Occlusion (MCAO): Transient (e.g., 90 min) or permanent occlusion Treatment->MCAO Neurobehavioral Neurobehavioral Scoring: Assess neurological deficits MCAO->Neurobehavioral Infarct Infarct Volume Measurement: TTC staining of brain sections MCAO->Infarct Biochemical Biochemical Analysis: ELISA, Western Blot, RT-PCR for biomarkers (e.g., inflammatory cytokines, oxidative stress markers) MCAO->Biochemical Histological Histological Analysis: Nissl or TUNEL staining for neuronal damage and apoptosis MCAO->Histological

Caption: A typical experimental workflow for evaluating Leonurine in a rodent MCAO model.

Middle Cerebral Artery Occlusion (MCAO) Model

A commonly used animal model to mimic ischemic stroke is the transient or permanent middle cerebral artery occlusion (MCAO) model in rats or mice.[3][4][6][7]

  • Animals: Male Sprague-Dawley rats or ICR mice are frequently used.

  • Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) followed by reperfusion.[7] A sham operation is performed on the control group.

  • Leonurine Administration: Leonurine is typically administered via intraperitoneal injection or intragastric administration at various doses before or after the MCAO procedure.[6]

  • Outcome Measures:

    • Neurological Deficit Scoring: To assess the extent of neurological impairment.[6][7]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[7]

    • Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., ROS, MDA, SOD, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and apoptosis-related proteins (e.g., Bax, Bcl-2) using techniques like ELISA, Western blotting, and RT-PCR.[4][6]

    • Histological Analysis: Brain sections are stained (e.g., with Nissl or TUNEL) to evaluate neuronal damage and apoptosis.[4]

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

To study the direct effects of Leonurine on neuronal cells, an in vitro model of ischemia is often employed.

  • Cell Lines: PC12 cells or primary neuronal cultures are commonly used.[15]

  • Procedure: Cells are subjected to oxygen-glucose deprivation (OGD) for a period, followed by reoxygenation to mimic ischemia-reperfusion.

  • Leonurine Treatment: Leonurine is added to the cell culture medium at different concentrations before, during, or after OGD.[15]

  • Outcome Measures: Cell viability assays (e.g., MTT), measurement of ROS production, and analysis of protein expression (e.g., Western blotting) are performed to assess the protective effects of Leonurine.[15]

Conclusion and Future Directions

The existing body of research strongly suggests that Leonurine is a promising candidate for the development of novel therapeutics for a range of CNS disorders. Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and apoptosis, underscores its potential as a broad-spectrum neuroprotective agent.

While preclinical studies have been encouraging, further research is warranted. Future investigations should focus on:

  • Pharmacokinetics and Bioavailability: Optimizing the delivery of Leonurine to the CNS is crucial for its therapeutic efficacy.[2]

  • Clinical Trials: Rigorous clinical trials are necessary to establish the safety and efficacy of Leonurine in human patients.

  • Structural Modifications: Exploring structural modifications of the Leonurine molecule could lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles.[2]

References

A Technical Guide to the Discovery and Isolation of Leonurine Hydrochloride from Leonurus japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, purification, and characterization of leonurine hydrochloride, a primary bioactive alkaloid derived from Leonurus japonicus (Chinese Motherwort). The document details historical context, modern experimental protocols, quantitative analysis, and the compound's interaction with key cellular signaling pathways.

Introduction and Historical Context

Leonurus japonicus, a member of the Lamiaceae family, has a long history of use in traditional medicine for treating gynecological and cardiovascular disorders.[1][2] The primary active metabolite responsible for many of its therapeutic effects is the unique alkaloid, leonurine.[1][2] Leonurine was first isolated in 1930.[1] Subsequent research, notably in 1976, further refined its extraction from dried or fresh leaves and began to uncover its pharmacological activities, such as promoting uterine contractions.[1] Structurally, it is a pseudoalkaloid, an acylguanidino derivative of syringic acid and 4-guanidino-n-butanol.[3][4] Modern research has expanded its known bioactivities to include anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties, making it a compound of significant interest for drug development.[5][6]

Extraction and Isolation Methodologies

The extraction and isolation of leonurine from L. japonicus have evolved from classical solvent-based methods to more efficient chromatographic techniques. The concentration of leonurine in the plant material is relatively low, typically ranging from 0.02% to 0.12% in fresh Leonurus and between 0.001% and 0.049% in dried aerial parts.[1][2][7][8]

Classical Solvent Extraction and Purification

An early, established method involves multi-step solvent extraction and column chromatography.

Experimental Protocol:

  • Initial Extraction: Comminuted dried or fresh plant material is extracted in an acidic methanol solution (e.g., 1% HCl in methanol) at a low temperature using a rotary evaporator.[1]

  • Sequential Solvent Extraction: The initial extract is further processed through sequential extractions with hydrochloric acid, diethyl ether, and ethanol to partition and concentrate the alkaloid fraction.[1]

  • Column Chromatography: The concentrated extract is subjected to column chromatography for separation and purification. Typical stationary phases include alumina and Sephadex G-25.[1]

  • Final Product: Eluted fractions containing leonurine are combined, concentrated, and dried to yield the final product.[1]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a more rapid and efficient method for isolating leonurine with high purity from the crude plant extract.[5]

Experimental Protocol:

  • Crude Extract Preparation: A crude extract is first obtained from the plant material, typically from an n-butanol fraction.[5]

  • HSCCC System Preparation: A two-phase solvent system is prepared. A commonly used system is ethyl acetate-n-butanol-water in a 3:2:5 volume ratio.[5] The lower aqueous phase is used as the mobile phase, and the upper organic phase serves as the stationary phase.[5]

  • Separation: The crude extract (e.g., 2.48 g) is injected into the equilibrated HSCCC system.[5] The apparatus is operated at a specific rotational speed (e.g., 850 rpm) and a constant flow rate (e.g., 2.2 mL/min).[5]

  • Fraction Collection: The eluate is monitored with a UV detector at 277 nm, and fractions containing the target compound are collected.[3][5]

  • Purification and Yield: The collected fractions are combined and concentrated to yield high-purity leonurine.[5]

Other Methodologies
  • Ultrasonic-Assisted Extraction (UAE): This technique uses acidic ionic liquids and ultrasound to shorten extraction times and reduce the use of organic solvents.[1][6]

  • Reflux Extraction: Methods using boiling water or ethanol under reflux have also been reported, often followed by purification via HPLC.[6][7]

Quantitative Data and Purity Analysis

The efficiency of different isolation protocols varies significantly. The resulting purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Leonurine Isolation Protocols

MethodologyStarting MaterialSolvent System / Key TechnologyYieldPurityReference
Classical Solvent Extraction Dried/Fresh LeavesAcidic Methanol, HCl, Ether, Ethanol, Column Chromatography~50 mg/kgNot Specified[1]
Ethanol Reflux Extraction 100 g Dry Plant95% Ethanol0.15 mg/gNot Specified[6]
Boiling Water Reflux 6 g Plant PowderBoiling Water, HPLC Purification~3 mg (0.5 mg/g)>95% (Assumed)[6][7]
HSCCC 2.48 g Crude ExtractEthyl acetate-n-butanol-water (3:2:5)68 mg~96.2%[5]

Table 2: Analytical Parameters for this compound

ParameterValue / MethodReference
Chemical Formula C₁₄H₂₂ClN₃O₅[9]
Molecular Weight 347.796 g/mol [9]
Purity Analysis HPLC-DAD or HPLC-ELSD[9]
Structural Identification Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1][9]
HPLC Wavelength 277 nm[3][5][10]
Commercially Available Purity 95% - 99%[9]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the classical and modern isolation of leonurine.

G Classical Extraction Workflow for Leonurine A Leonurus japonicus (Dried/Fresh Leaves) B Extraction with Acidic Methanol (1% HCl) A->B C Sequential Extraction (HCl, Diethyl Ether, Ethanol) B->C D Column Chromatography (Alumina, Sephadex G-25) C->D E Fraction Collection & Concentration D->E F Purified Leonurine HCl E->F G HSCCC Isolation Workflow for Leonurine A L. japonicus Crude Extract (n-butanol fraction) C HSCCC Separation (850 rpm, 2.2 mL/min) A->C B Prepare Two-Phase Solvent (EtOAc-nBuOH-H2O) B->C D UV Detection (277 nm) & Fraction Collection C->D E High-Purity Leonurine D->E G Leonurine Inhibition of PI3K/Akt Pathway Leo Leonurine PI3K PI3K Leo->PI3K Akt Akt PI3K->Akt Bax Bax (Pro-apoptotic) Akt->Bax Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis G Leonurine Modulation of TGF-β/Smad2 Pathway Leo Leonurine pSmad2 p-Smad2 (Phosphorylated) Leo->pSmad2 TGFB TGF-β Smad2 Smad2 TGFB->Smad2 Smad2->pSmad2 Fibrosis Cardiac Fibrosis (Collagen Deposition) pSmad2->Fibrosis

References

In Vitro Anti-inflammatory Properties of Leonurine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride, a synthetic compound derived from an active alkaloid in Leonurus cardiaca (motherwort), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies have consistently demonstrated its ability to interfere with inflammatory cascades in various cell types, including chondrocytes, endothelial cells, and macrophages.

Data Summary: In Vitro Inhibition of Inflammatory Mediators

The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vitro studies.

Cell TypeInflammatory StimulusMediator InhibitedConcentration of Leonurine HClObserved EffectCitation(s)
Murine ChondrocytesIL-1βNitric Oxide (NO)5, 10, 20 µMDose-dependent inhibition of NO production.[1]
Murine ChondrocytesIL-1βProstaglandin E2 (PGE2)5, 10, 20 µMSignificant reduction in PGE2 levels.[1]
Murine ChondrocytesIL-1βTNF-α5, 10, 20 µMDose-dependent decrease in TNF-α production.[1]
Murine ChondrocytesIL-1βIL-65, 10, 20 µMSignificant inhibition of IL-6 secretion.[1]
Human Trophoblast CellsLipopolysaccharide (LPS)TNF-α5, 10, 20 µMGradual decrease in TNF-α levels with increasing concentrations.[2]
Human Trophoblast CellsLipopolysaccharide (LPS)IL-1β5, 10, 20 µMDose-dependent reduction in IL-1β levels.[2]
Human Trophoblast CellsLipopolysaccharide (LPS)IL-65, 10, 20 µMConcentration-dependent decrease in IL-6 secretion.[2]
Rat ChondrocytesTNF-αMMP-1, MMP-3, MMP-13, IL-6, ADAMTS-5Not specifiedSignificant suppression of gene and protein expression.[3]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αICAM-1, VCAM-1, COX-2, MCP-1Not specifiedBlocked mRNA and protein expression.[4][5]
HL-60 Cells-Cell Viability (IC50)28.6 µM (24h), 11.3 µM (48h)Inhibition of cell viability.[6]
U-937 Cells-Cell Viability (IC50)17.5 µM (24h), 9.0 µM (48h)Inhibition of cell viability.[6]
K562 Cells-Cell Viability (IC50)0.773 mM (24h)Inhibition of cell viability.[6]
KU812 Cells-Cell Viability (IC50)0.882 mM (24h)Inhibition of cell viability.[6]

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is underpinned by its ability to modulate critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit NF-κB activation in various cell types.[1][3][4] This inhibition is primarily achieved by preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes.[4]

NF_kappa_B_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 Degradation of IκBα Nucleus Nucleus p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Leonurine Leonurine HCl Leonurine->IKK Inhibits MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., IL-1β) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Leonurine Leonurine HCl Leonurine->MAPKK Inhibits Phosphorylation Experimental_Workflow Cell_Culture Cell Culture (e.g., Chondrocytes, HUVECs) Pretreatment Pre-treatment with Leonurine HCl (various conc.) Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS, IL-1β, TNF-α) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Griess_Assay Griess Assay (Nitric Oxide) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis

References

The Biosynthesis of Leonurine in Leonurus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of leonurine, the primary bioactive alkaloid in Leonurus species, commonly known as motherwort. Understanding this pathway is crucial for the quality control of herbal medicines, synthetic biology applications, and the development of novel therapeutics. This document synthesizes current multi-omics research to present a comprehensive overview of the key enzymatic steps, precursor molecules, and regulatory aspects of leonurine production in plants.

Introduction to Leonurine

Leonurine is an alkaloid unique to the Leonurus genus, recognized for its wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and neuroprotective effects.[1][2][3] Its therapeutic potential has spurred research into its natural biosynthesis to ensure a consistent and high-quality supply for medicinal purposes. Recent advancements in genomics, transcriptomics, and metabolomics have been pivotal in elucidating the complete biosynthetic pathway of this important compound.

The Leonurine Biosynthesis Pathway

The biosynthesis of leonurine is a multi-step process that involves the convergence of two distinct metabolic pathways, originating from the amino acid arginine and the phenolic compound syringic acid. The key enzymatic players in this pathway are Arginine Decarboxylase (ADC), Uridine Diphosphate Glucosyltransferase (UGT), and Serine Carboxypeptidase-Like (SCPL) acyltransferase.[1][2][4][5]

The proposed pathway can be summarized as follows:

  • Guanidinobutanol Formation: The pathway initiates with the decarboxylation of arginine, catalyzed by Arginine Decarboxylase (ADC) . This is followed by subsequent amine oxidation and aldehyde reduction steps to produce guanidinobutanol.[1][2]

  • Syringic Acid Activation: In a parallel branch, syringic acid is activated by UDP-glucosyltransferase (UGT) , which attaches a glucose molecule to form syringoyl glucose.[1][2]

  • Final Condensation: The final and crucial step is the condensation of guanidinobutanol and syringoyl glucose. This reaction is catalyzed by a Serine Carboxypeptidase-Like (SCPL) acyltransferase , yielding leonurine.[1][2][4][5]

Research suggests that the initial steps of guanidinobutanol and syringoyl glucose synthesis likely occur in the cytoplasm, while the final condensation to leonurine takes place in the vacuole.[1][2]

Visualization of the Leonurine Biosynthesis Pathway

Leonurine_Biosynthesis cluster_arginine Arginine Metabolism cluster_syringic_acid Syringic Acid Metabolism Arginine Arginine Guanbutol Guanbutol Arginine->Guanbutol ADC, Amine Oxidase, Aldehyde Reductase Leonurine Leonurine Guanbutol->Leonurine SCPL Acyltransferase Syringic_Acid Syringic Acid Syringoyl_Glucose Syringoyl Glucose Syringic_Acid->Syringoyl_Glucose UGT Syringoyl_Glucose->Leonurine

Caption: The biosynthetic pathway of leonurine from arginine and syringic acid.

Quantitative Analysis of Leonurine and its Precursors

Quantitative data from comparative studies of high-leonurine producing Leonurus japonicus and low-producing Leonurus sibiricus have been instrumental in identifying the key biosynthetic genes.

SpeciesTissueLeonurine Content (mg/g DW)
Leonurus japonicusAerial Parts0.1 - 1.04 (variable)
Leonurus sibiricusAerial PartsNot detectable - very low
Leonurus cardiacaAerial PartsNot detectable

Data compiled from multiple sources indicating typical ranges.[6][7]

Key Enzymes in Leonurine Biosynthesis

Multi-omics approaches have identified the specific enzymes responsible for the key steps in leonurine formation. The differential expression of the genes encoding these enzymes between high and low leonurine-producing species provides strong evidence for their role in the pathway.

EnzymeGene FamilyProposed Function
Arginine Decarboxylase (ADC)ADCCatalyzes the initial step in the conversion of arginine to guanbutol.
UDP-glucosyltransferase (UGT)UGTActivates syringic acid to form syringoyl glucose.
Serine Carboxypeptidase-Like (SCPL) AcyltransferaseSCPLCatalyzes the final condensation of guanbutol and syringoyl glucose to form leonurine.

The evolution of a specific UGT-SCPL gene cluster through gene duplication and neofunctionalization in L. japonicus is thought to be a key factor in its ability to accumulate high levels of leonurine.[4]

Experimental Protocols

The elucidation of the leonurine biosynthetic pathway has relied on a combination of cutting-edge analytical and molecular biology techniques. Below are generalized protocols for the key experiments.

Metabolite Extraction and Analysis

A broad-target metabolome analysis is employed to identify and quantify leonurine and its precursors in different Leonurus species and tissues.

Protocol:

  • Sample Preparation: Freeze-dry plant tissues and grind them into a fine powder.

  • Extraction: Extract a precise weight of the powdered sample with a 70% methanol solution containing an internal standard. Vortex and sonicate the mixture.

  • Centrifugation: Centrifuge the extract to pellet debris.

  • Analysis: Analyze the supernatant using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system.

  • Quantification: Identify and quantify metabolites by comparing with a reference database and the internal standard.

RNA Sequencing and Gene Expression Analysis

Transcriptome analysis is used to compare gene expression profiles between high and low leonurine-producing species to identify candidate genes involved in biosynthesis.

Protocol:

  • RNA Extraction: Isolate total RNA from fresh plant tissues using a commercial kit.

  • Library Preparation: Construct sequencing libraries from the extracted RNA.

  • Sequencing: Perform high-throughput sequencing on an Illumina platform.

  • Data Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Calculate gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between samples.

Enzyme Activity Assays

In vitro assays are performed to confirm the function of candidate enzymes identified through transcriptomics.

Protocol (for SCPL Acyltransferase):

  • Protein Expression: Clone the candidate SCPL gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).

  • Protein Purification: Purify the recombinant protein using affinity chromatography.

  • Enzyme Reaction: Incubate the purified enzyme with the substrates (guanbutol and syringoyl glucose) in a suitable reaction buffer.

  • Product Detection: Stop the reaction and analyze the products by LC-MS to detect the formation of leonurine.

Experimental Workflow Visualization

Experimental_Workflow cluster_metabolomics Metabolomics cluster_transcriptomics Transcriptomics cluster_validation Functional Validation Plant_Material1 Plant Material (L. japonicus vs L. sibiricus) Extraction Metabolite Extraction Plant_Material1->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolite_ID Metabolite Identification (Leonurine) LCMS->Metabolite_ID Pathway_Confirmation Pathway Confirmation Metabolite_ID->Pathway_Confirmation Plant_Material2 Plant Material (L. japonicus vs L. sibiricus) RNA_Seq RNA Sequencing Plant_Material2->RNA_Seq Gene_Expression Differential Gene Expression Analysis RNA_Seq->Gene_Expression Candidate_Genes Candidate Gene Identification (ADC, UGT, SCPL) Gene_Expression->Candidate_Genes Enzyme_Assay In Vitro Enzyme Assays Candidate_Genes->Enzyme_Assay Enzyme_Assay->Pathway_Confirmation

References

Leonurine hydrochloride for neuroprotection in ischemic stroke models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Leonurine hydrochloride (LH), an active alkaloid compound derived from Herba Leonuri (Chinese Motherwort), is emerging as a promising therapeutic candidate for neuroprotection in the context of ischemic stroke.[1][2] Extensive preclinical research in various ischemic stroke models has demonstrated its capacity to mitigate neuronal damage through a multifaceted mechanism of action, primarily centered on combating oxidative stress, inhibiting apoptosis, and modulating key signaling pathways.[3][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with the neuroprotective effects of leonurine.

Quantitative Efficacy in Preclinical Stroke Models

The neuroprotective potential of leonurine has been quantified across several key outcome measures in rodent models of ischemic stroke. Treatment with leonurine has been shown to significantly reduce the volume of infarcted brain tissue and improve neurological function.

ParameterAnimal ModelLeonurine HCl Dose/RegimenResultReference
Infarct Volume pMCAO Mice10 mg/kg (i.p.) 2h post-pMCAO55.5% reduction (24.06% vs 54.05% in vehicle)[5][6]
Infarct Volume tMCAO Rats(Dose not specified) 0.5h post-reperfusion65.5% reduction (13.13% vs 38.00% in vehicle)[7][8]
Neurological Deficit Score pMCAO Mice10 mg/kg (i.p.) 2h post-pMCAOSignificant improvement at 24h post-pMCAO[5][9]
Neurological Deficit Score tMCAO Rats(Dose not specified) post-reperfusionSignificant improvement at 24, 48, and 72h[7][8]
Nuclear Nrf-2 Protein pMCAO Mice10 mg/kg (i.p.) 2h post-pMCAO66% increase vs vehicle group (0.78 vs 0.47 relative expression)[5]
Bcl-2/Bax Ratio MCAO Rats / OGD PC12 CellsVariousIncreased Bcl-2 (anti-apoptotic) and decreased Bax (pro-apoptotic) expression[2][5][10]
Reactive Oxygen Species (ROS) MCAO RatsPretreatment for 7 daysDecreased ROS levels in mitochondria of ischemic cortex[2][4]
Blood-Brain Barrier (BBB) Integrity tMCAO RatsPost-reperfusionReduced Evans Blue leakage and brain water content[7]

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; OGD: Oxygen-Glucose Deprivation.

Core Experimental Protocols

The majority of in vivo studies evaluating leonurine's efficacy utilize the Middle Cerebral Artery Occlusion (MCAO) model in rats or mice, which effectively mimics the pathophysiology of focal ischemic stroke in humans.

Middle Cerebral Artery Occlusion (MCAO) Model
  • Objective: To induce a focal cerebral ischemic injury.

  • Procedure:

    • Anesthesia: Animals (e.g., male Sprague-Dawley rats or ICR mice) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

    • Surgical Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

    • Occlusion: A specialized nylon monofilament with a rounded tip is introduced into the ECA lumen, advanced past the carotid bifurcation into the ICA, until it obstructs the origin of the Middle Cerebral Artery (MCA). Occlusion is often verified by a drop in cerebral blood flow measured by laser Doppler flowmetry.

    • Reperfusion (for tMCAO): For transient models (tMCAO), the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for blood flow restoration. For permanent models (pMCAO), the filament is left in place.[7][9]

    • Closure: The surgical site is closed, and the animal is allowed to recover.

Drug Administration
  • Route: this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage.[4][9]

  • Timing: Both pretreatment (prophylactic) and post-treatment (therapeutic) regimens have been explored.[2][9] Therapeutic window studies show efficacy when administered as early as 30 minutes to 2 hours post-ischemic event.[7][9]

Outcome Assessment
  • Infarct Volume Measurement: 24 to 72 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains unstained (pale white), allowing for quantification of the infarct volume.[6][7]

  • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor, sensory, and reflex functions. Scores are assigned based on the severity of the observed deficits.[4][5]

  • Molecular Analysis: Brain tissue from the ischemic penumbra is collected for analysis. Techniques include:

    • Western Blotting: To quantify the expression levels of key proteins in signaling pathways (e.g., Nrf2, Bcl-2, Bax, Akt).[2][5]

    • Immunohistochemistry/Immunofluorescence: To localize the expression of proteins within different cell types (neurons, astrocytes).[5]

    • ELISA/Biochemical Assays: To measure levels of oxidative stress markers (e.g., ROS, MDA, SOD, GSH).[1][5]

G cluster_animal_prep Animal Preparation cluster_mcao Ischemia Induction (MCAO) cluster_treatment Treatment cluster_assessment Outcome Assessment (24-72h) A1 Anesthesia A2 Surgical Exposure of Carotid Arteries A1->A2 B1 Filament Insertion & MCA Occlusion A2->B1 B2 Reperfusion (Filament Withdrawal for tMCAO) B1->B2 C1 Leonurine HCl Administration (e.g., i.p. injection) B2->C1 Post-Ischemia D1 Neurological Deficit Scoring B2->D1 C1->D1 D2 Brain Harvesting D1->D2 D3 TTC Staining (Infarct Volume) D2->D3 D4 Molecular Analysis (Western Blot, IHC, etc.) D2->D4

Caption: A typical experimental workflow for evaluating leonurine in an MCAO stroke model.

Key Neuroprotective Signaling Pathways

Leonurine exerts its neuroprotective effects by modulating multiple interconnected signaling pathways. The primary mechanisms involve enhancing the endogenous antioxidant response and inhibiting apoptosis.

Nrf2-Mediated Antioxidant Response

A major mechanism of leonurine's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][9]

  • Mechanism: Under ischemic conditions, oxidative stress increases. Leonurine promotes the translocation of Nrf2 into the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

  • Downstream Effects: This leads to the upregulation of a suite of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][9] These enzymes neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[4][5] Studies have shown that the neuroprotective effects of leonurine are significantly diminished in Nrf2 knockout mice, confirming the critical role of this pathway.[5]

G LH Leonurine HCl Nrf2 Nrf2 Activation & Nuclear Translocation LH->Nrf2 Ischemia Ischemic Stroke ROS ↑ Reactive Oxygen Species (Oxidative Stress) Ischemia->ROS Protection Neuroprotection ROS->Protection Induces Damage ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Enzymes ↑ Expression of Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->Enzymes Enzymes->ROS Inhibits Enzymes->Protection

Caption: Leonurine activates the Nrf2 antioxidant pathway to confer neuroprotection.
Anti-Apoptotic Mechanisms via PI3K/Akt and Bcl-2 Family Modulation

Leonurine effectively inhibits the programmed cell death (apoptosis) of neurons, which is a major contributor to brain damage following a stroke.[2][3]

  • PI3K/Akt Pathway: Leonurine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] Phosphorylated (activated) Akt is a crucial pro-survival kinase that, in turn, phosphorylates and inactivates several pro-apoptotic targets.[12]

  • Bcl-2 Family Regulation: A key consequence of Akt activation and other leonurine-mediated effects is the regulation of the Bcl-2 family of proteins.[2][10] Leonurine treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[2][12] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade, thereby preserving neuronal viability.[3][13]

G LH Leonurine HCl PI3K PI3K Activation LH->PI3K Akt Akt Phosphorylation (p-Akt) PI3K->Akt Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax ↓ Bax (Pro-apoptotic) Akt->Bax Mito Mitochondrial Integrity Bcl2->Mito Maintains Bax->Mito Disrupts CytC Cytochrome C Release Mito->CytC Apoptosis Neuronal Apoptosis CytC->Apoptosis Protection Neuroprotection Apoptosis->Protection Prevents

Caption: Leonurine inhibits apoptosis via PI3K/Akt activation and Bcl-2/Bax modulation.

Conclusion

This compound demonstrates significant neuroprotective activity in preclinical models of ischemic stroke. Its efficacy is supported by quantitative reductions in infarct volume and improvements in neurological outcomes. The underlying mechanisms are robust, involving the potent activation of the Nrf2 antioxidant pathway and the inhibition of neuronal apoptosis through modulation of the PI3K/Akt pathway and the Bcl-2 family of proteins. These findings establish leonurine as a strong candidate for further investigation and development as a therapeutic agent for ischemic stroke.

References

The Alkaloid Leonurine: A Multifaceted Approach to Combating Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Antitumor Mechanisms in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a distinctive alkaloid derived from the plant Leonurus japonicus (Chinese Motherwort), has garnered significant attention in oncological research for its broad-spectrum antitumor activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which leonurine exerts its anticancer effects across various cancer cell lines. It delves into the intricate signaling pathways modulated by this natural compound, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the underlying molecular interactions to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cancer remains a formidable global health challenge, necessitating the exploration of novel therapeutic agents with high efficacy and minimal side effects.[1] Natural products have historically been a rich source of anticancer compounds.[1] Leonurine has emerged as a promising candidate, demonstrating a range of biological activities, including anti-inflammatory, antioxidant, and potent antitumor properties.[2][3] Its multifaceted impact on cancer cells involves the modulation of critical signaling pathways that govern cell survival, proliferation, and death.[2][4] This guide synthesizes the current understanding of leonurine's antitumor mechanisms, providing a technical foundation for further investigation and potential clinical translation.[1][5]

Core Antitumor Mechanisms of Leonurine

Leonurine's anticancer effects are not attributed to a single mode of action but rather to a coordinated influence on multiple cellular processes. The primary mechanisms include the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and induction of cell cycle arrest.[2][6]

Induction of Apoptosis and Autophagy

Leonurine has been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[1] A key indicator of apoptosis is the increase in the Bax/Bcl-2 ratio, which leonurine has been demonstrated to enhance.[1][7] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[1][7][8] Furthermore, leonurine can induce apoptosis through the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential.[7][8]

In addition to apoptosis, leonurine can also induce autophagy in some cancer cell lines.[2][6] This is evidenced by the formation of autophagosomes and increased levels of LC3-II, a key marker of autophagy.[2]

Inhibition of Cell Proliferation and Metastasis

A fundamental aspect of leonurine's antitumor activity is its ability to inhibit the uncontrolled proliferation of cancer cells.[1][2] This is achieved through the modulation of signaling pathways that are crucial for cell growth and survival.[9]

Moreover, leonurine has demonstrated significant anti-metastatic effects.[2] It can inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading the extracellular matrix.[2]

Induction of Cell Cycle Arrest

Leonurine can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.[1][2] It has been observed to induce cell cycle arrest at the G1 or G2/M phases in different cancer cell lines.[1][2][10] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.[1][2]

Key Signaling Pathways Modulated by Leonurine

The antitumor effects of leonurine are orchestrated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[9][11] Leonurine has been shown to inhibit this pathway by reducing the phosphorylation of its key components, including PI3K, Akt, and mTOR.[1][9] This inhibition contributes to the suppression of cancer cell proliferation and survival.[9][12]

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[2][4] Leonurine and its analogs have been found to inhibit the constitutive activation of STAT3.[13] This suppression is mediated by inhibiting the activation of upstream kinases like Janus-like kinase (JAK) 1 and JAK2.[13] The downregulation of STAT3 activity leads to decreased expression of its target genes, which are involved in cell survival and proliferation, such as survivin, Bcl-xL, Bcl-2, and cyclin D1.[13]

Other Influential Pathways

Leonurine also modulates other signaling pathways, including:

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and leonurine has been shown to affect the phosphorylation of key proteins in this cascade in some cancer types.[2][4]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is crucial for inflammation and cell survival. Leonurine can mitigate lung cancer by acting on this pathway.[2]

  • TRAIL Pathway: The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway is a key inducer of apoptosis, and leonurine's activity is implicated with this pathway.[2][4]

Quantitative Data on Leonurine's Antitumor Effects

The efficacy of leonurine has been quantified in numerous studies across a variety of cancer cell lines. The following tables summarize some of the key findings.

Table 1: IC50 Values of Leonurine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (hours)Reference
Acute Myeloid LeukemiaHL-6028.624[1]
11.348[1]
U-93717.524[1]
9.048[1]
Chronic Myeloid LeukemiaK56277324[1]
KU81288224[1]
Non-Small Cell Lung CancerH292Not explicitly stated, but significant inhibition at 10, 25, and 50 µM24, 48, 72[7][8]
Breast CancerMDA-MB-231Dose-dependent inhibition observed at 200, 400, and 800 µM24, 48, 72[9]
Prostate CancerPC3 & DU145Dose-dependent effects observed at 200, 400, and 800 µMNot specified[1]
Cervical CancerC33A & MS751Dose-dependent inhibitionNot specified[10]

Table 2: Apoptosis Induction by Leonurine in Cancer Cell Lines

Cancer TypeCell LineLeonurine Concentration (µM)Apoptosis Rate (%)Exposure Time (hours)Reference
Acute Myeloid LeukemiaHL-60 & U-9372, 5, 10Dose-dependent increaseNot specified[1]
Non-Small Cell Lung CancerH2921011.5 ± 1.1224[7][8]
2519.3 ± 1.1624[7][8]
5061.3 ± 6.6924[7][8]

Experimental Protocols

The investigation of leonurine's antitumor mechanisms relies on a set of standard and robust experimental techniques.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of leonurine for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells.[7][8]

  • Colony Formation Assay: This assay evaluates the long-term proliferative potential of cancer cells. A low density of cells is seeded in culture dishes and treated with leonurine. After a period of incubation (typically 1-2 weeks), the cells are fixed and stained with crystal violet. The number of colonies (a cluster of at least 50 cells) is then counted to assess the impact of the compound on the cells' ability to form colonies.[9]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This technique is instrumental for quantifying apoptosis and analyzing cell cycle distribution.

    • Apoptosis: Cells are treated with leonurine, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are then analyzed by a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[7][8]

    • Cell Cycle: For cell cycle analysis, leonurine-treated cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The DNA content of each cell is proportional to its fluorescence intensity. Flow cytometric analysis then reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

Western Blotting
  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. Cancer cells are treated with leonurine, and total protein is extracted. The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, p-Akt, p-mTOR). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. A chemiluminescent substrate is then applied, and the resulting light signal, which is proportional to the amount of protein, is detected.[7][9][10]

Migration and Invasion Assays
  • Wound Healing Assay: This assay assesses cell migration. A "wound" or scratch is created in a confluent monolayer of cancer cells. The cells are then treated with leonurine, and the rate at which the cells migrate to close the wound is monitored and quantified over time.[9]

  • Transwell Invasion Assay: This method evaluates the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. After treatment with leonurine, the number of cells that have invaded through the Matrigel-coated membrane and migrated to the lower surface is quantified.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by leonurine and a general experimental workflow for its investigation.

Leonurine_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Leonurine Leonurine Leonurine->PI3K Inhibits Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Leonurine_STAT3_Pathway cluster_membrane_stat Cell Membrane cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Leonurine Leonurine Leonurine->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->TargetGenes Promotes Transcription Leonurine_Apoptosis_Pathway cluster_cytoplasm_apoptosis Cytoplasm cluster_mitochondrion Mitochondrion Leonurine Leonurine Bax Bax Leonurine->Bax Upregulates Bcl2 Bcl-2 Leonurine->Bcl2 Downregulates CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Bcl2->CytochromeC Inhibits Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9 Activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation CancerCells Cancer Cell Lines Treatment Leonurine Treatment (Dose & Time Course) CancerCells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Proliferation Proliferation Assay (Colony Formation) Treatment->Proliferation Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein Migration Migration/Invasion Assay (Wound Healing/Transwell) Treatment->Migration Data Quantitative Data (IC50, Apoptosis %, etc.) Viability->Data Proliferation->Data Apoptosis->Data CellCycle->Data Mechanism Mechanism Elucidation Protein->Mechanism Migration->Mechanism Data->Mechanism

References

Methodological & Application

Application Notes and Protocols: Administering Leonurine Hydrochloride in a Mouse Model of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for administering Leonurine hydrochloride in a mouse model of cardiac fibrosis. This document outlines the underlying scientific principles, detailed experimental protocols, and expected quantitative outcomes based on preclinical research.

Introduction

Leonurine, a bioactive alkaloid derived from Herba Leonuri (Chinese Motherwort), has demonstrated significant cardioprotective effects, including the attenuation of cardiac fibrosis.[1][2][3][4][5][6][7] Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to myocardial stiffening and dysfunction, ultimately contributing to heart failure.[1][5] Leonurine exerts its anti-fibrotic effects through multiple mechanisms, most notably by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway and suppressing cardiomyocyte pyroptosis, an inflammatory form of programmed cell death.[1][4][5]

Mechanism of Action

This compound mitigates cardiac fibrosis primarily by interfering with the canonical TGF-β signaling pathway. TGF-β1 is a key cytokine that promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[8][9] Leonurine has been shown to inhibit the phosphorylation of Smad2, a critical downstream effector in the TGF-β pathway, thereby reducing the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA), collagen type III alpha 1 (COL3A1), and fibronectin 1 (FN1).[1][4][5]

Furthermore, Leonurine inhibits pyroptosis by downregulating the expression of key proteins like Caspase 1 and Gasdermin D (GSDMD).[1][4][5] By inhibiting Caspase 1 activation, Leonurine reduces the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), which are known to contribute to the fibrotic process.[1][4][5] The compound also exhibits anti-apoptotic and anti-oxidative stress properties, further contributing to its cardioprotective profile.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on cardiac fibrosis and function in rodent models.

Table 1: Effects of Leonurine on Hemodynamic Parameters in a Rat Model of Isoprenaline-Induced Cardiac Fibrosis
ParameterModel Group (Isoprenaline)Leonurine-Treated Group (High Dose)Fold Change with LeonurineReference
LVEDP (mmHg)Increased 1.62-foldSignificantly decreased-[1][4]
LVSP (mmHg)Decreased 1.75-foldIncreased 1.74-foldImprovement[1][4]
+dP/dt max (mmHg/s)Increased 2.36-foldSignificantly decreased-[1][4]
-dP/dt max (mmHg/s)Increased 2.06-foldSignificantly decreased-[1][4]

LVEDP: Left Ventricular End-Diastolic Pressure; LVSP: Left Ventricular Systolic Pressure; +dP/dt max: Maximum rate of pressure increase; -dP/dt max: Maximum rate of pressure decrease.

Table 2: Effects of Leonurine on Markers of Myocardial Injury and Fibrosis
MarkerModel GroupLeonurine-Treated Group (High Dose)Fold Change with LeonurineReference
LDHIncreased 1.48-foldDecreased 0.81-foldReduction[1][4]
CKIncreased 1.41-foldDecreasedReduction[1][4]
α-SMAIncreased 2.19-foldDecreased 2.24-foldReduction[1][4]
COL3A1Increased 3.97-foldDecreased 3.36-foldReduction[1][4]
FN1Increased 5.78-foldDecreased 2.68-foldReduction[1][4]

LDH: Lactate Dehydrogenase; CK: Creatine Kinase; α-SMA: Alpha-Smooth Muscle Actin; COL3A1: Collagen Type III Alpha 1; FN1: Fibronectin 1.

Table 3: Effects of Leonurine on Pyroptosis-Related Proteins
ProteinModel GroupLeonurine-Treated Group (High Dose)Fold Change with LeonurineReference
Cleaved Caspase 1Increased 2.67-foldDecreased 1.56-foldReduction[5]
Cleaved GSDMDIncreased 2.87-foldDecreased 1.57-foldReduction[5]
IL-1βIncreased 7.11-foldSignificantly decreasedReduction[5]

GSDMD: Gasdermin D; IL-1β: Interleukin-1β.

Experimental Protocols

Induction of Cardiac Fibrosis in Mice

A common method to induce cardiac fibrosis in mice is through the administration of isoprenaline (ISO), a non-selective β-adrenergic agonist.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Isoprenaline hydrochloride (Sigma-Aldrich)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a fresh solution of isoprenaline in sterile saline.

    • Administer isoprenaline subcutaneously at a dose of 5 mg/kg body weight once daily for 7 consecutive days.

    • A control group should receive subcutaneous injections of sterile saline.

    • Monitor the animals for signs of distress.

Preparation and Administration of this compound
  • Materials:

    • This compound (synthesized or commercially available)

    • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose sodium)

  • Procedure:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Doses used in rodent studies typically range from 15 mg/kg to 100 mg/kg.[5][10]

    • For prophylactic treatment, begin administration of this compound one week prior to the induction of cardiac fibrosis.

    • For therapeutic treatment, begin administration after the induction period.

    • Administer this compound via intraperitoneal (i.p.) injection or oral gavage once daily for the duration of the study (e.g., 4-8 weeks).[7][10]

    • A vehicle control group should be included, receiving the same volume of the vehicle without this compound.

Assessment of Cardiac Function (Hemodynamic Measurement)
  • Procedure:

    • At the end of the treatment period, anesthetize the mice (e.g., with 2% pentobarbitone).

    • Insert a Millar catheter into the right carotid artery and advance it into the left ventricle.

    • Record hemodynamic parameters including LVEDP, LVSP, and ±dP/dt max.

Histological Analysis of Cardiac Fibrosis
  • Procedure:

    • Euthanize the mice and excise the hearts.

    • Fix the hearts in 4% paraformaldehyde and embed in paraffin.

    • Section the hearts and perform staining:

      • Hematoxylin and Eosin (H&E) staining: For general morphology.

      • Masson's trichrome staining: To visualize collagen deposition (collagen stains blue).

      • Picrosirius Red (PSR) staining: To specifically detect collagen fibers.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ).

Western Blot Analysis
  • Procedure:

    • Homogenize heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • α-SMA

      • COL3A1

      • FN1

      • TGF-β1

      • Phospho-Smad2

      • Total Smad2

      • Caspase 1

      • GSDMD

      • β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL detection reagent and quantify the band intensity.

Visualizations

Signaling Pathway of Leonurine in Cardiac Fibrosis

Leonurine_Mechanism TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R p_Smad2 p-Smad2 TGF_beta_R->p_Smad2 Fibroblast_diff Fibroblast to Myofibroblast Differentiation p_Smad2->Fibroblast_diff ECM_production Increased ECM (α-SMA, COL3A1, FN1) Fibroblast_diff->ECM_production Cardiac_Fibrosis Cardiac Fibrosis ECM_production->Cardiac_Fibrosis Leonurine Leonurine hydrochloride Leonurine->p_Smad2 Inhibits Caspase1 Caspase 1 Activation Leonurine->Caspase1 Inhibits Pyroptosis Cardiomyocyte Pyroptosis Pyroptosis->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD IL1b IL-1β Release GSDMD->IL1b IL1b->Cardiac_Fibrosis

Caption: Mechanism of Leonurine in attenuating cardiac fibrosis.

Experimental Workflow

Experimental_Workflow Animal_Model Induce Cardiac Fibrosis in Mice (e.g., Isoprenaline) Treatment Administer this compound (or Vehicle Control) Animal_Model->Treatment Duration Treatment Period (e.g., 4-8 weeks) Treatment->Duration Assessment Endpoint Assessments Duration->Assessment Cardiac_Function Hemodynamic Measurements Assessment->Cardiac_Function Histology Histological Analysis (H&E, Masson's, PSR) Assessment->Histology Western_Blot Western Blot Analysis (Fibrosis & Pyroptosis Markers) Assessment->Western_Blot Data_Analysis Data Analysis and Interpretation Cardiac_Function->Data_Analysis Histology->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying Leonurine in a cardiac fibrosis model.

References

Application Notes and Protocols for Testing Leonurine Hydrochloride Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride (LH), an alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent, showcasing anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-tumor properties.[3][4][5] These effects are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, and Nrf2.[6][7][8] This document provides detailed protocols for a panel of cell culture-based assays to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of associated signaling pathways.

I. Cytotoxicity and Cell Viability Assays

A primary step in evaluating any compound is to determine its effect on cell viability and to establish a non-toxic working concentration range for subsequent efficacy studies.

A. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., H9c2, BEAS-2B, H292) in a 96-well plate at a density of 3x10³ to 5x10³ cells/well and incubate for 24 hours to allow for attachment.[2][6]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours).[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][6]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

B. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye, soluble in the tissue culture medium.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.[6][9]

  • Treatment: Treat cells with this compound as described above.

  • CCK-8 Addition: After treatment, add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Data Presentation: Cytotoxicity

Summarize the results in a table showing the IC50 (half-maximal inhibitory concentration) values or cell viability percentages at different concentrations.

Cell LineAssayTreatment Duration (h)Leonurine HCl Conc. (µM)% Cell Viability (Mean ± SD)
H292 Lung CancerMTT4810~90%
25~75%
50~50%
BEAS-2B Lung EpithelialMTT481-120 µg/mlNo significant cytotoxicity
C33A Cervical CancerCCK-848800~60%
MS751 Cervical CancerCCK-848800~70%

Note: Data are representative examples compiled from various studies.[1][6][9] Actual results will vary depending on experimental conditions.

II. Anti-Inflammatory Activity Assays

This compound has been shown to suppress inflammatory responses, primarily by inhibiting the NF-κB and MAPK signaling pathways and reducing the production of pro-inflammatory cytokines.[7][10]

A. Measurement of Pro-Inflammatory Cytokines

Protocol (ELISA):

  • Cell Culture and Stimulation: Seed cells (e.g., BEAS-2B, RAW 264.7 macrophages) and pre-treat with this compound for 1-2 hours.[6]

  • Induce Inflammation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 1 µg/mL), for 24 hours.[6][11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[6][12]

  • Data Analysis: Compare the cytokine concentrations in LH-treated groups to the LPS-only stimulated group.

B. Western Blot for NF-κB Pathway Activation

Protocol:

  • Cell Treatment: Treat cells as described above (Section II.A).

  • Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-p65, total p65, phospho-IκBα, and IκBα. Use a loading control like β-actin or GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically analyze the bands to determine the relative protein expression levels. A decrease in phospho-p65 and phospho-IκBα indicates inhibition of the pathway.[7][10]

Data Presentation: Anti-Inflammatory Effects
AssayCell LineInflammatory StimulusLeonurine HCl Conc.Outcome (vs. Stimulus-only)
ELISABEAS-2BLPS40 µg/ml↓ TNF-α, ↓ IL-6
Western BlotRAW 264.7RANKLVaries↓ p-IκBα, ↓ p-p65 nuclear translocation
Western BlotHippocampal TissueChronic Mild Stress60 mg/kg (in vivo)↓ p-IKKβ, ↓ p-p65

Data compiled from published studies.[6][7][10]

III. Anti-Apoptotic and Cardioprotective Assays

This compound protects cells, particularly cardiomyocytes, from apoptosis induced by oxidative stress or toxins.[13][14] This is often mediated by the PI3K/Akt pathway and regulation of the Bcl-2 family proteins.[8][15]

A. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Protocol:

  • Cell Culture and Injury Model: Seed H9c2 cardiomyocytes or other relevant cells. Induce apoptosis using an agent like H₂O₂ or Doxorubicin.[14][16] Include groups pre-treated with this compound.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

B. Measurement of Mitochondrial Membrane Potential (MMP)

Loss of MMP is a key event in the intrinsic apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cells as described above (Section III.A).

  • Staining: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as JC-1 or TMRM, as per the manufacturer's instructions.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers fluorescing green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1][17]

C. Western Blot for Apoptosis-Related Proteins

Protocol:

  • Protein Extraction: Extract total protein from treated cells.

  • Immunoblotting: Perform Western blotting as described previously (Section II.B).

  • Antibodies: Use primary antibodies against key apoptosis regulators:

    • Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.[1][9]

    • Anti-apoptotic: Bcl-2.[1][15]

    • Signaling: phospho-Akt, total Akt.[8][15]

  • Analysis: Quantify the band intensities. An increase in the Bcl-2/Bax ratio and p-Akt levels, and a decrease in cleaved caspases, indicate an anti-apoptotic effect.[1][8]

Data Presentation: Anti-Apoptotic Effects
AssayCell LineApoptotic StimulusLeonurine HCl Conc. (µM)Key Findings
Flow CytometryH292None (anti-cancer)10, 25, 50Dose-dependent increase in apoptosis (from 4.9% to 61.3%)
MMP AnalysisH292None (anti-cancer)10, 25, 50Dose-dependent loss of MMP
Western BlotH9c2H₂O₂Varies↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3, ↑ p-Akt
Western BlotH292None (anti-cancer)10, 25, 50↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9

Data compiled from published studies.[1][14][15][17]

IV. Signaling Pathway Diagrams

The therapeutic effects of this compound are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Select & Culture Appropriate Cell Line Cytotoxicity Cytotoxicity Assay (MTT / CCK-8) Cell_Culture->Cytotoxicity Efficacy Efficacy Assays (Inflammation, Apoptosis, etc.) Cell_Culture->Efficacy LH_Prep Prepare Leonurine HCl Stock Solutions LH_Prep->Cytotoxicity LH_Prep->Efficacy Pre-treatment Cytotoxicity->Efficacy Determine Working Conc. Data_Collection Data Collection (ELISA, Flow Cytometry, Western Blot) Efficacy->Data_Collection Induction Induce Injury/Stimulation (e.g., LPS, H2O2) Induction->Efficacy Mechanism Mechanism Elucidation (Pathway Analysis) Data_Collection->Mechanism

Caption: General workflow for in vitro testing of this compound.

Leonurine HCl Anti-Inflammatory Signaling

G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates LH Leonurine HCl LH->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_nuc->Cytokines Induces Transcription

Caption: Leonurine HCl inhibits the NF-κB inflammatory pathway.

Leonurine HCl Anti-Apoptotic Signaling

G cluster_pi3k PI3K/Akt Pathway cluster_mito Mitochondrial Pathway Stress Oxidative Stress (e.g., H2O2) Bax Bax Stress->Bax Activates LH Leonurine HCl PI3K PI3K LH->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Activates Mito Mitochondrion Bax->Mito Disrupts MMP Bcl2->Bax Inhibits Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Leonurine HCl promotes cell survival via PI3K/Akt signaling.

References

Application Notes and Protocols for Leonurine Hydrochloride in Neuroinflammation Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leonurine hydrochloride (LH), an active alkaloid derived from Traditional Chinese Medicine Herba leonuri, has garnered significant attention for its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2] Emerging evidence highlights its neuroprotective properties in various central nervous system disorders such as ischemic stroke, depression, and Alzheimer's disease, primarily by mitigating neuroinflammation.[1][3][4] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key signaling pathways involved in the action of this compound for studying neuroinflammation in rat models.

Quantitative Data Summary: this compound Dosage

The effective dosage of this compound can vary depending on the specific animal model and the intended therapeutic outcome. The following table summarizes dosages used in relevant neuroinflammation and neurological disease models.

Animal ModelSpeciesDosageAdministration RouteDurationKey Findings in NeuroinflammationReference
Pentylenetetrazole (PTZ)-induced EpilepsyRat10 mg/kgNot Specified (Pretreatment)Single dose 30 min before PTZReduced inflammatory cytokines, TLR-4, HMGB1, COX-2, and NF-κB concentrations in the cortex and hippocampus.[5][5]
Chronic Mild Stress (CMS)Mouse30 mg/kg & 60 mg/kgGavage4 weeks60 mg/kg dose significantly inhibited the production of proinflammatory cytokines (IL-1β, IL-6, TNF-α) and suppressed the NF-κB signaling pathway.[3][4][3][4]
Chronic Unpredictable Mild Stress (CUMS)Rat60 mg/kgGavage4 weeks + 7 days pre-treatmentAlleviated depressive symptoms and modulated inflammatory responses.[6][6]
Alzheimer's Disease (APP/PS1 Model)Mouse150 mg/kg/dayNot Specified60 daysImproved cognitive dysfunction and reduced neuronal damage, linked to anti-inflammatory and antioxidant effects.[2][2]
Aβ₁₋₄₀-induced Cognitive ImpairmentRatNot SpecifiedNot SpecifiedNot SpecifiedAttenuated cognitive impairment by inhibiting microglial hyperactivation through JNK and NF-κB pathways.[1][1]

Key Signaling Pathways in Leonurine's Anti-Neuroinflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf-2 pathway.

Nuclear Factor kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation.[3] In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. This triggers the transcription of inflammatory mediators like TNF-α, IL-1β, IL-6, and COX-2.[5] Leonurine has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory molecules.[3][4][5][7]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKKβ Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) IkB->NFkB_nuc Degrades, releasing p65 Leonurine Leonurine HCl Leonurine->IKK Inhibits DNA DNA NFkB_nuc->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Cytokines Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a significant role in mediating inflammatory responses.[8] In response to inflammatory triggers, these kinases are phosphorylated and activated, leading to downstream activation of transcription factors that promote the expression of inflammatory genes. Leonurine has been demonstrated to decrease the phosphorylation of p38, ERK, and JNK, thereby inhibiting MAPK-mediated inflammation.[8][9]

MAPK_Pathway cluster_mapk MAPK Family Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Leonurine Leonurine HCl Leonurine->p38 Inhibits Phosphorylation Leonurine->ERK Inhibits Phosphorylation Leonurine->JNK Inhibits Phosphorylation

Caption: Attenuation of the MAPK signaling pathway by this compound.

Experimental Protocols

Protocol 1: Induction of Neuroinflammation in Rats using Lipopolysaccharide (LPS)

This protocol describes a common method for inducing neuroinflammation in rats via intracerebroventricular (ICV) injection of LPS.[10]

Materials:

  • Male Sprague-Dawley rats (225–250 g)

  • Lipopolysaccharide (LPS) from E. coli serotype 055:B5

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Standard surgical tools

Procedure:

  • Animal Acclimatization: House rats under standard conditions (23 ± 1°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[10][11]

  • LPS Preparation: Dissolve LPS in sterile saline to a final concentration for injection (e.g., 5 µg/µL).

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat deeply using an appropriate anesthetic agent.[10]

    • Mount the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

  • Injection:

    • Drill a small burr hole over the target coordinates for the lateral ventricles. Typical coordinates from bregma for an adult rat are: AP -1.0 mm, L ±1.5 mm, DV -3.5 mm.[10]

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse LPS solution (e.g., 25 µg in 5 µL) into each ventricle over a period of 2-5 minutes.[10]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle and suture the scalp incision.

  • Post-operative Care:

    • Provide post-operative analgesia as required by institutional guidelines.

    • Monitor the animal until it has fully recovered from anesthesia.

    • The peak neuroinflammatory response is typically observed 24 hours post-injection.[10]

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Oral gavage needles or injection syringes (for IP)

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 60 mg/kg dose in a 250g rat, prepare a solution that delivers the dose in a volume of 1-2 mL).

  • Administration:

    • Oral Gavage (p.o.): This is a common route used in multi-day studies.[6] Gently restrain the rat and insert the gavage needle into the esophagus to deliver the solution directly to the stomach.

    • Intraperitoneal Injection (i.p.): For acute studies or when rapid systemic availability is desired. Inject the solution into the lower abdominal quadrant, avoiding the bladder and internal organs.

  • Dosing Schedule: Administer this compound according to the experimental design. This may involve a single pre-treatment dose before the inflammatory insult or daily dosing for several weeks in chronic models.[4][5][6]

Protocol 3: Assessment of Neuroinflammation Markers

1. Tissue Collection:

  • At the designated time point (e.g., 24h after LPS), deeply anesthetize the rats.

  • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.[12]

  • Dissect the brain and isolate specific regions of interest, such as the hippocampus and cortex.

  • Immediately freeze the tissue in liquid nitrogen or prepare it for downstream analysis.

2. Western Blot Analysis for Protein Expression:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[4]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-IκBα, anti-TNF-α, anti-IL-1β, anti-p-p38, anti-COX-2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[4] Quantify band density relative to a loading control (e.g., GAPDH or β-actin).

3. ELISA for Cytokine Quantification:

  • Homogenize brain tissue as described for Western blotting.

  • Use commercially available ELISA kits specific for rat TNF-α, IL-1β, IL-6, etc.

  • Follow the manufacturer's instructions to measure the concentration of cytokines in the brain homogenates.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an LPS-induced neuroinflammation model in rats.

Experimental_Workflow cluster_analysis Phase 6: Downstream Analysis A Phase 1: Acclimatization & Grouping of Rats B Phase 2: Leonurine HCl Administration (Pre-treatment) A->B C Phase 3: Induction of Neuroinflammation (ICV LPS Injection) B->C D Phase 4: Post-Insult Period (e.g., 24 hours) C->D E Phase 5: Tissue Collection (Brain Dissection) D->E F1 Western Blot (NF-κB, MAPK proteins) E->F1 F2 ELISA / PCR (Cytokines: TNF-α, IL-1β) E->F2 F3 Histology (IHC for Glial Activation) E->F3 G Data Analysis & Interpretation F1->G F2->G F3->G

Caption: General experimental workflow for a rat neuroinflammation study.

References

Application Notes and Protocols for Leonurine Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Leonurine hydrochloride (LH) stock solutions for in vitro cell treatment. The information is intended to guide researchers in pharmacology, cell biology, and drug development in utilizing LH for experimental assays.

Introduction

Leonurine, an alkaloid originally extracted from Herba leonuri (Motherwort), has garnered significant interest for its diverse biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor effects.[1][2][3] this compound (LH) is a water-soluble salt of leonurine, making it suitable for use in aqueous solutions for cell culture experiments. Understanding the proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Physicochemical Properties and Solubility

Proper dissolution and storage of this compound are paramount for maintaining its bioactivity. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[1][4][5]

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁N₃O₅ · HCl[6][7]
Molecular Weight 347.79 g/mol [5][6]
Appearance Crystalline solid[4]
Solubility in DMSO ≥ 31.1 mg/mL; up to 70 mg/mL (approx. 201 mM)[1][5][6]
Solubility in Ethanol Approx. 7 mg/mL[1][8]
Solubility in Water Insoluble[1][8]

Experimental Protocols

I. Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.78 mg of LH.

  • Dissolution: Add the weighed LH powder to a sterile vial. Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for 100 mM). To aid dissolution, you can gently vortex the solution or warm the tube to 37°C and sonicate for a short period.[6][7][9]

  • Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to ensure sterility. Filtration is generally not required and may lead to loss of compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6][7][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][6][9]

II. Treatment of Cultured Cells with this compound

This protocol provides a general guideline for treating adherent cells in culture with this compound.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile, filtered pipette tips

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the LH stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS if necessary. Add the culture medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[11][12]

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability (MTT), apoptosis (flow cytometry), protein expression (Western blot), or gene expression (RT-PCR) analysis.[11][12]

Recommended Treatment Concentrations

The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on published studies, a starting point for dose-response experiments is recommended.

Cell LineEffective Concentration RangeObserved EffectsSource(s)
H292 (Lung Cancer)10 - 50 µMInhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest.[11][12]
HepG2, HL-7702 (Liver)125 - 1000 µMProtection against lipid accumulation, no significant cytotoxicity.[13][14]
Human Chondrocytes5 - 20 µMInhibition of inflammatory markers (iNOS, COX-2).[13]
THP-1 Macrophages5 - 80 µMReduction in lipid accumulation, increased cholesterol efflux.[13]

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for cell treatment with this compound and a key signaling pathway it modulates.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis weigh Weigh Leonurine HCl dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (e.g., 24h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis protein Protein Analysis (e.g., Western Blot) incubate->protein gene Gene Expression (e.g., qPCR) incubate->gene

Caption: Experimental workflow for this compound cell treatment.

G cluster_pathway PI3K/Akt Signaling Pathway LH Leonurine Hydrochloride Akt Akt LH->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

References

Leonurine's Impact on Cellular Signaling: A Western Blot Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Leonurine, a natural alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. At the molecular level, leonurine exerts its influence by modulating key signaling pathways that are fundamental to cellular processes such as proliferation, apoptosis, and autophagy. This document provides a comprehensive overview of the signaling pathways affected by leonurine, supported by quantitative data from Western blot analyses, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Data Presentation: Summary of Leonurine's Effects on Key Signaling Proteins

The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various studies following treatment with leonurine. These studies utilized Western blot analysis to elucidate the compound's mechanism of action.

Table 1: Effect of Leonurine on the PI3K/Akt Signaling Pathway

Target ProteinChange upon Leonurine TreatmentCell/Tissue ModelReference
p-PI3KUpregulatedHuman Umbilical Vein Endothelial Cells (HUVECs)[1]
p-AktUpregulatedHUVECs, Rat Bone Marrow Stromal Cells (BMSCs)[1][2]
p-eNOSUpregulatedHUVECs[1]
p-GSK3βUpregulatedRat Myocardium[3][4]
p-mTORDownregulatedRat BMSCs[2][5]

Table 2: Effect of Leonurine on the MAPK Signaling Pathway

Target ProteinChange upon Leonurine TreatmentCell/Tissue ModelReference
p-p38DownregulatedRat Chondrocytes, Neonatal Rat Ventricular Myocytes[6][7]
p-ERKDownregulatedRat Chondrocytes[6][8]
p-JNKDownregulatedRat Chondrocytes, Neonatal Rat Ventricular Myocytes[6][7]

Table 3: Effect of Leonurine on the NF-κB Signaling Pathway

Target ProteinChange upon Leonurine TreatmentCell/Tissue ModelReference
p-NF-κB p65DownregulatedRat Chondrocytes, Rat Kidney[6][8][9]
p-IκBαDownregulatedRat Kidney[9]
TLR4DownregulatedRat Kidney[9]
MyD88DownregulatedRat Kidney[9]

Table 4: Effect of Leonurine on Apoptosis-Related Proteins

Target ProteinChange upon Leonurine TreatmentCell/Tissue ModelReference
Bcl-2UpregulatedHUVECs, Rat Chondrocytes, Rat Myocardium[1][3][4][10]
BaxDownregulatedHUVECs, Rat Chondrocytes, Rat Myocardium[1][3][4][10]
Caspase-3DownregulatedHUVECs, Rat Myocardium, H292 Lung Cancer Cells[1][3][4][11]
Cleaved Caspase-3DownregulatedRat Myocardium[3][4]

Table 5: Effect of Leonurine on Autophagy-Related Proteins

Target ProteinChange upon Leonurine TreatmentCell/Tissue ModelReference
Atg5UpregulatedRat BMSCs[2]
Atg7UpregulatedRat BMSCs[2]
LC3-II/LC3-IUpregulatedRat BMSCs[2]
p62UpregulatedRat BMSCs[2]

Experimental Protocols: Western Blot Analysis of Leonurine-Treated Samples

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of leonurine on signaling pathways.

1. Sample Preparation and Protein Extraction

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of leonurine (e.g., 2.5, 5, 10, 20 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1][6]

  • Tissue Homogenization: For animal studies, euthanize the animals and rapidly excise the target tissues. Homogenize the tissues in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[12]

  • Cell Lysis: For cultured cells, wash the cells with ice-cold PBS. Add RIPA buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13][14]

  • Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[13]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[14]

2. SDS-PAGE and Protein Transfer

  • Sample Loading: Mix equal amounts of protein (typically 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load the samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15] Confirm successful transfer by staining the membrane with Ponceau S.[13]

3. Immunoblotting and Detection

  • Blocking: Block the membrane with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-ERK, anti-NF-κB) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.[13][15]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibodies.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Washing: Repeat the washing steps as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control such as GAPDH or β-actin to ensure equal protein loading.

Visualizing Leonurine's Influence: Signaling Pathways and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by leonurine and the general experimental workflow for Western blot analysis.

Leonurine_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Leonurine Leonurine PI3K p-PI3K Leonurine->PI3K + p38 p-p38 Leonurine->p38 - ERK p-ERK Leonurine->ERK - JNK p-JNK Leonurine->JNK - TLR4 TLR4 Leonurine->TLR4 - Akt p-Akt PI3K->Akt + eNOS p-eNOS Akt->eNOS + GSK3b p-GSK3β Akt->GSK3b + mTOR p-mTOR Akt->mTOR - Bcl2 Bcl-2 Akt->Bcl2 + Bax Bax Akt->Bax - Autophagy Autophagy mTOR->Autophagy - Apoptosis Apoptosis Bcl2->Apoptosis - Bax->Apoptosis + Atg Atg5/7, LC3-II Autophagy->Atg MyD88 MyD88 TLR4->MyD88 pIkBa p-IκBα MyD88->pIkBa pNFkB p-NF-κB p65 pIkBa->pNFkB - Inflammation Inflammation pNFkB->Inflammation +

Caption: Signaling pathways modulated by Leonurine.

Western_Blot_Workflow start Sample Preparation (Cell/Tissue Lysis) quant Protein Quantification (BCA Assay) start->quant load Sample Loading & SDS-PAGE quant->load transfer Protein Transfer (PVDF/Nitrocellulose) load->transfer block Blocking (5% Milk or 3% BSA) transfer->block primary Primary Antibody Incubation (Overnight at 4°C) block->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detect Detection (ECL) wash2->detect analyze Image Acquisition & Analysis detect->analyze

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols: In Vitro Model of Osteoarthritis for Testing Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Developing effective therapeutic agents for OA requires robust preclinical models that can accurately mimic the disease's pathophysiology. This document provides detailed application notes and protocols for establishing an in vitro model of osteoarthritis using primary chondrocytes stimulated with interleukin-1β (IL-1β) to investigate the therapeutic potential of Leonurine hydrochloride.

Leonurine, an active alkaloid derived from Herba Leonuri (motherwort), has demonstrated significant anti-inflammatory and chondroprotective properties.[1] this compound, a salt form of leonurine, has been shown to suppress inflammatory responses and ameliorate cartilage degradation in osteoarthritis models by inhibiting the NF-κB and PI3K/Akt signaling pathways.[2][3] These protocols are designed to guide researchers in utilizing this in vitro model to evaluate the efficacy of this compound and other potential therapeutic compounds for osteoarthritis.

Experimental Principles

This in vitro model of osteoarthritis is based on the induction of an inflammatory and catabolic state in primary chondrocytes by treatment with the pro-inflammatory cytokine IL-1β. IL-1β is a key mediator in the pathogenesis of OA, stimulating the production of inflammatory molecules and matrix-degrading enzymes that lead to cartilage breakdown.[4][5]

The protective effects of this compound are assessed by its ability to counteract the detrimental effects of IL-1β. The key readouts include the quantification of inflammatory mediators, gene and protein expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), and the expression of essential cartilage matrix components.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for testing the efficacy of this compound in an in vitro model of osteoarthritis.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis chondrocyte_isolation Isolate Primary Chondrocytes cell_culture Culture and Expand Chondrocytes chondrocyte_isolation->cell_culture il1b_induction Induce OA Phenotype with IL-1β cell_culture->il1b_induction lh_treatment Treat with this compound il1b_induction->lh_treatment supernatant_collection Collect Supernatant lh_treatment->supernatant_collection cell_lysis Lyse Cells for RNA/Protein lh_treatment->cell_lysis inflammatory_assays Inflammatory Mediator Assays supernatant_collection->inflammatory_assays gene_expression Gene Expression Analysis (qPCR) cell_lysis->gene_expression protein_expression Protein Expression Analysis (Western Blot) cell_lysis->protein_expression

Caption: Experimental workflow for evaluating this compound in an in vitro OA model.

Signaling Pathway of this compound in Osteoarthritis

This compound has been shown to exert its anti-inflammatory and chondroprotective effects by modulating key signaling pathways implicated in osteoarthritis, primarily the NF-κB and PI3K/Akt pathways.[2][3] The following diagram depicts the proposed mechanism of action.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IL1B IL-1β PI3K PI3K IL1B->PI3K Activates LH Leonurine Hydrochloride LH->PI3K Inhibits NFkB NF-κB (p65) LH->NFkB Inhibits Translocation Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades IkBa->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates inflammatory_genes Inflammatory & Catabolic Genes (MMPs, ADAMTS, iNOS, COX-2) nucleus->inflammatory_genes Upregulates

Caption: Proposed signaling pathway of this compound in IL-1β-stimulated chondrocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Chondrocytes

Materials:

  • Articular cartilage from a suitable source (e.g., porcine, bovine, or human)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Aseptically dissect articular cartilage from the joint.

  • Mince the cartilage into small pieces (1-2 mm³).

  • Wash the cartilage pieces with PBS containing Penicillin-Streptomycin.

  • Digest the cartilage with 0.25% Trypsin-EDTA for 30 minutes at 37°C.

  • Remove the trypsin solution and wash with PBS.

  • Digest the cartilage with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Use chondrocytes at passage 1-2 for experiments to maintain their phenotype.

Protocol 2: Induction of Osteoarthritic Phenotype and Treatment

Materials:

  • Primary chondrocytes (from Protocol 1)

  • DMEM with 1% FBS

  • Recombinant human IL-1β

  • This compound (dissolved in a suitable vehicle, e.g., sterile water or PBS)

Procedure:

  • Seed primary chondrocytes in appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 2 x 10⁵ cells/well.

  • Allow the cells to adhere and grow to 80-90% confluency.

  • Starve the cells in serum-free DMEM for 12-24 hours.

  • Pre-treat the chondrocytes with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.[1][3]

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours in the continued presence of this compound.

  • Include appropriate controls:

    • Untreated control (cells in DMEM with 1% FBS)

    • Vehicle control (cells treated with the vehicle for this compound)

    • IL-1β only control (cells stimulated with IL-1β without this compound)

Protocol 3: Analysis of Inflammatory Mediators

Materials:

  • Conditioned media from Protocol 2

  • Nitric Oxide (NO) assay kit (Griess reagent)

  • Prostaglandin E2 (PGE2) ELISA kit

  • IL-6 and TNF-α ELISA kits

Procedure:

  • Collect the cell culture supernatants from each treatment group.

  • Centrifuge the supernatants to remove any cellular debris.

  • Nitric Oxide (NO) Assay:

    • Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • PGE2, IL-6, and TNF-α ELISAs:

    • Quantify the levels of PGE2, IL-6, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • Cell lysates from Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., MMP3, MMP13, ADAMTS5, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Extract total RNA from the cell lysates using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform RT-qPCR using SYBR Green master mix and specific primers for the target genes.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Protocol 5: Protein Expression Analysis by Western Blot

Materials:

  • Cell lysates from Protocol 2

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MMP-13, anti-ADAMTS-5, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Extract total protein from cell lysates using protein extraction buffer.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Table 1: Effect of this compound on Inflammatory Mediators in IL-1β-Stimulated Chondrocytes
Treatment GroupNO (µM)PGE₂ (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Control
Vehicle
IL-1β (10 ng/mL)
IL-1β + LH (5 µM)
IL-1β + LH (10 µM)
IL-1β + LH (20 µM)
Data to be presented as mean ± standard deviation.
Statistical significance to be determined by appropriate tests (e.g., ANOVA).
Table 2: Effect of this compound on Gene Expression in IL-1β-Stimulated Chondrocytes
Treatment GroupRelative MMP3 ExpressionRelative MMP13 ExpressionRelative ADAMTS5 ExpressionRelative COL2A1 ExpressionRelative ACAN Expression
Control1.01.01.01.01.0
Vehicle
IL-1β (10 ng/mL)
IL-1β + LH (5 µM)
IL-1β + LH (10 µM)
IL-1β + LH (20 µM)
Data to be presented as fold change relative to the control group.
Statistical significance to be determined by appropriate tests.
Table 3: Effect of this compound on Protein Expression in IL-1β-Stimulated Chondrocytes
Treatment GroupRelative MMP-13 Protein LevelRelative ADAMTS-5 Protein LevelRelative p-p65/p65 RatioRelative p-Akt/Akt Ratio
Control1.01.01.01.0
Vehicle
IL-1β (10 ng/mL)
IL-1β + LH (5 µM)
IL-1β + LH (10 µM)
IL-1β + LH (20 µM)
Data to be presented as fold change relative to the control group, normalized to a loading control.
Statistical significance to be determined by appropriate tests.

Conclusion

This application note provides a comprehensive framework for utilizing an in vitro model of osteoarthritis to investigate the therapeutic potential of this compound. The detailed protocols and expected data formats will enable researchers to systematically evaluate its anti-inflammatory and chondroprotective effects. By elucidating the molecular mechanisms through which this compound acts, this model can contribute significantly to the preclinical development of novel therapies for osteoarthritis.

References

Troubleshooting & Optimization

Structural modification of leonurine to enhance pharmacological action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the structural modification of leonurine to enhance its pharmacological actions.

Frequently Asked Questions (FAQs)

1. General Knowledge

  • Q: What is the primary rationale for the structural modification of leonurine?

    • A: While leonurine, a primary active alkaloid in motherwort, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects, its clinical application can be limited by factors such as low bioavailability, weak transmembrane ability, and poor fat solubility.[1][2] Structural modifications aim to overcome these limitations to enhance efficacy, improve pharmacokinetic properties, and potentially reduce side effects.[1][3]

  • Q: What are the most common structural modifications made to leonurine?

    • A: Common strategies involve creating conjugates of leonurine with other bioactive molecules. Notable examples include combinations with aspirin, cysteine, and S-propargyl cysteine (SPRC) through the phenolic hydroxyl group of leonurine.[4] Another approach involves modifying or replacing the guanidino group to improve lipophilicity and brain permeability.[5]

  • Q: What are the key signaling pathways modulated by leonurine and its analogs?

    • A: Leonurine and its derivatives have been shown to modulate several critical signaling pathways, including:

      • PI3K/Akt/GSK3β Pathway: Involved in cell survival, growth, and apoptosis, particularly in the context of cardioprotection.[2][6]

      • NF-κB Pathway: A key regulator of inflammation. Leonurine can inhibit the activation of this pathway, reducing the production of pro-inflammatory cytokines.[2]

      • MAPK Pathway: Plays a role in cell proliferation, differentiation, and apoptosis. Leonurine has been shown to suppress this pathway in certain contexts.

      • Nrf2 Pathway: Involved in the antioxidant response. Leonurine can activate this pathway to protect against oxidative stress.[2]

2. Synthesis and Purification

  • Q: I am having trouble with the synthesis of leonurine-cysteine conjugates. What are some common issues?

    • A: The synthesis of leonurine-cysteine conjugates often involves multi-step reactions. Common challenges can include:

      • Protection of reactive groups: Cysteine has multiple reactive functional groups (thiol, amine, and carboxylic acid) that may require protection and deprotection steps to ensure selective conjugation.

      • Purification of the final product: Due to the polar nature of both leonurine and cysteine, the final conjugate may be highly polar, making purification by standard column chromatography challenging. Techniques like preparative HPLC or ion-exchange chromatography might be necessary.

      • Stability of the conjugate: The ester bond linking leonurine and cysteine can be susceptible to hydrolysis. It is important to control the pH and temperature during the reaction and purification steps.

  • Q: My yield for the synthesis of leonurine is very low. How can I improve it?

    • A: Low yields in leonurine synthesis can be attributed to several factors. Historically, the extraction from its natural source, Leonurus japonicus, provides a low concentration.[7] For chemical synthesis, challenges include the use of expensive starting materials like 4-aminobutan-1-ol.[7] An improved synthetic route involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride.[8] Optimizing the coupling reagents and reaction conditions, such as solvent and temperature, can also significantly impact the yield.

  • Q: What is the best method for purifying leonurine and its analogs?

    • A: The choice of purification method depends on the specific compound and the impurities present. For the initial extraction of leonurine from plant material, a combination of acid-methanol extraction followed by column chromatography (e.g., alumina or Sephadex G-25) has been used.[9] High-speed countercurrent chromatography (HSCCC) has also been successfully employed for efficient purification.[10] For synthetic analogs, particularly polar conjugates, preparative high-performance liquid chromatography (HPLC) is often the method of choice for achieving high purity.[10]

Troubleshooting Guides

1. In Vitro Cell-Based Assays

  • Problem: Inconsistent results in MTT or other cell viability assays with leonurine analogs.

    • Possible Causes & Solutions:

      • Compound Solubility: Leonurine and its derivatives can have varying solubilities in aqueous cell culture media.

        • Solution: Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments. Perform a solubility test to determine the maximum soluble concentration.

      • Inappropriate Concentration Range: The effective concentration of a leonurine analog can be significantly different from the parent compound.

        • Solution: Conduct a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your specific analog and cell line. For example, some leonurine derivatives show proliferative effects at lower concentrations (e.g., 3.125 µM to 12.5 µM) and inhibitory effects at higher concentrations (e.g., 200 µM).[11]

      • Cell Seeding Density: The number of cells plated can affect their response to treatment.

        • Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.

      • Interference with Assay Reagents: Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results.

        • Solution: Run a control with your compound in cell-free medium containing the MTT reagent to check for any direct reaction.

  • Problem: Difficulty in detecting changes in protein phosphorylation (e.g., p-Akt, p-ERK) by Western Blot after treatment with leonurine analogs.

    • Possible Causes & Solutions:

      • Suboptimal Treatment Time: The phosphorylation of signaling proteins is often a transient event.

        • Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time for your specific analog and cell type.

      • Low Protein Expression: The target protein may be expressed at low levels in your chosen cell line.

        • Solution: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) per lane.[12] Use a positive control cell lysate known to express the target protein.

      • Inefficient Protein Extraction: Incomplete cell lysis can lead to low protein yield and degradation.

        • Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state and integrity of your proteins. Sonication or passing the lysate through a fine-gauge needle can help to shear DNA and reduce viscosity.[13]

      • Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.

        • Solution: Use an antibody that has been validated for Western blotting. Optimize the primary antibody dilution and consider trying an antibody from a different supplier.

2. In Vivo Animal Studies

  • Problem: Lack of in vivo efficacy of a leonurine analog despite promising in vitro results.

    • Possible Causes & Solutions:

      • Poor Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion. Leonurine itself has a low oral bioavailability of around 2.21%.[3]

        • Solution: Consider alternative routes of administration (e.g., intravenous, intraperitoneal). The structural modification itself may be aimed at improving bioavailability; if not, further modifications may be needed. Conduct pharmacokinetic studies to determine the compound's half-life and distribution.

      • Inappropriate Dosing Regimen: The dose or frequency of administration may not be optimal.

        • Solution: Perform a dose-finding study to determine the most effective and non-toxic dose. The dosing frequency should be guided by the pharmacokinetic profile of the compound.

      • Metabolic Inactivation: The compound may be rapidly metabolized into inactive forms in the liver or other tissues.

        • Solution: Analyze plasma and tissue samples for the presence of the parent compound and its metabolites. Structural modifications can be designed to block metabolic sites.

Data Presentation

Table 1: Enhanced Pharmacological Activity of Leonurine Analogs

CompoundModel SystemKey FindingsReference
Leonurine-Aspirin Conjugate (545) Hypoxia-induced H9c2 cardiomyocytesAt least ten-fold more potent in increasing cell viability compared to leonurine or aspirin alone. Significantly increased SOD and CAT activity and decreased MDA levels.[1]
Leonurine-Cysteine Conjugate (1a) Hypoxia-induced neonatal rat ventricular myocytesShowed cardioprotective effects at lower concentrations than the parent compounds. Increased SOD and CAT activity, decreased MDA and ROS levels.[14]
Leonurine-SPRC Conjugate (1) Hypoxia-induced neonatal rat ventricular myocytesPotent cardioprotective effect at a 10-fold lower concentration than leonurine and a 100-fold lower concentration than SPRC.[4]

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of your leonurine analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

2. Western Blot for PI3K/Akt Signaling Pathway

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]

  • Sonication and Denaturation: Sonicate the lysate for 10-15 seconds to shear DNA. Heat the samples at 95-100°C for 5 minutes, then cool on ice.[17]

  • Protein Quantification: (Optional but recommended) Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. The antibody dilution should be as per the manufacturer's recommendation.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution in blocking buffer for 1 hour at room temperature.[19]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.

3. Measurement of Oxidative Stress Markers (SOD and MDA)

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare tissue homogenates or cell lysates according to the instructions of a commercially available SOD assay kit.

    • The assay is typically based on the inhibition of the reduction of nitro blue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The absorbance is measured at 560 nm, and the SOD activity is calculated based on the degree of inhibition.[20]

  • Malondialdehyde (MDA) Assay (TBARS Assay):

    • Prepare tissue homogenates, cell lysates, or serum samples.

    • Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored product.

    • Cool the samples and measure the absorbance at 532 nm.[21]

    • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation s1 Structural Modification (e.g., Conjugation with Cysteine) s2 Reaction Work-up s1->s2 s3 Purification (e.g., HPLC) s2->s3 s4 Characterization (NMR, MS) s3->s4 iv2 Treatment with Leonurine Analog s4->iv2 Pure Analog iv1 Cell Culture (e.g., H9c2, Chondrocytes) iv1->iv2 iv3 Cell Viability Assay (MTT) iv2->iv3 iv4 Oxidative Stress Assays (SOD, MDA) iv2->iv4 iv5 Western Blot (Signaling Pathways) iv2->iv5 inv1 Animal Model (e.g., Myocardial Ischemia) iv3->inv1 Promising Candidate iv4->inv1 iv5->inv1 inv2 Drug Administration inv1->inv2 inv3 Pharmacological Assessment inv2->inv3 inv4 Histopathology inv3->inv4

Caption: General experimental workflow for developing and evaluating novel leonurine analogs.

PI3K_Akt_Pathway extracellular Leonurine Analog receptor Receptor extracellular->receptor Activates pi3k PI3K receptor->pi3k Recruits & Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 p_akt p-Akt (Active) pip3->p_akt Activates akt Akt (Inactive) akt->p_akt gsk3b GSK3β (Active) p_akt->gsk3b Inhibits survival Cell Survival & Growth p_akt->survival p_gsk3b p-GSK3β (Inactive) gsk3b->p_gsk3b apoptosis Apoptosis gsk3b->apoptosis Promotes p_gsk3b->survival Allows

Caption: Leonurine activates the PI3K/Akt pathway to promote cell survival.

troubleshooting_logic start Experiment Fails (e.g., No WB Signal) q1 Is the target protein expressed in the cell line? start->q1 s1 Check literature or databases. Run positive control lysate. q1->s1 No q2 Was protein loading adequate (20-30 µg)? q1->q2 Yes s1->q2 s2 Perform protein quantification. Increase protein load. q2->s2 No q3 Was the primary antibody validated and optimized? q2->q3 Yes s2->q3 s3 Check datasheet. Titrate antibody concentration. q3->s3 No q4 Was the transfer from gel to membrane efficient? q3->q4 Yes s3->q4 s4 Check transfer with Ponceau S stain. Optimize transfer time/voltage. q4->s4 No end Successful Experiment q4->end Yes s4->end

Caption: A logical troubleshooting workflow for a failed Western blot experiment.

References

Addressing stability issues of Leonurine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leonurine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept in a dark place under an inert atmosphere at 2-8°C.[1] The solid powder is stable for at least one year from the date of purchase when stored under these conditions. Solutions in DMSO can be stored at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Q2: What are the solubility characteristics of this compound?

A2: The solubility of this compound can vary depending on the solvent. It is important to note that there are some conflicting reports regarding its aqueous solubility. While some sources state it is insoluble in water, others suggest it is easily extracted into water, which implies some degree of aqueous solubility. It is recommended to determine the solubility in your specific aqueous buffer system empirically.

SolventSolubilityNotes
DMSO~70 mg/mL (201.27 mM)[2]Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Ethanol~7 mg/mL
WaterInsoluble (<1 mg/mL)[3]Conflicting reports exist. Solubility may be buffer and pH-dependent.

Q3: What are the known stability issues with this compound in solution?

A3: While specific degradation kinetics for this compound are not extensively published, its chemical structure suggests potential stability issues primarily related to hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group. The guanidinium group may also be subject to degradation under certain conditions. The stability is expected to be significantly influenced by the pH, temperature, and light exposure of the solution.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: Is this compound sensitive to light?

A5: As a compound with aromatic and phenolic moieties, this compound may be susceptible to photodegradation. Aromatic esters can undergo photodegradation through various mechanisms, including cleavage of the ester bond or modification of the aromatic ring.[8][9] It is recommended to protect solutions of this compound from light, especially during long-term storage or during experiments where photodegradation could be a confounding factor.

Q6: How does temperature affect the stability of this compound solutions?

A6: Elevated temperatures are expected to accelerate the degradation of this compound in solution, particularly hydrolysis and oxidation reactions. The rate of degradation of phenolic compounds and esters generally increases with temperature.[4][5] For short-term storage of solutions, refrigeration (2-8°C) is advisable, and for long-term storage, freezing (-20°C or -80°C) is recommended.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare a Fresh Stock Solution A->B C Analyze Purity and Concentration of Old and New Stock B->C D Is the Old Stock Degraded? C->D E Review Solution Preparation and Storage Protocol D->E Yes F Consider pH of the Solution D->F No E->F G Consider Temperature Exposure F->G H Consider Light Exposure G->H I Implement Corrective Actions H->I J Monitor Stability Over Time I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • pH: If your experimental medium is neutral or alkaline, consider if the experiment can be performed in a slightly acidic buffer (pH 4-6). If not, prepare fresh solutions immediately before use.

  • Temperature: Minimize the time that solutions are kept at room temperature or elevated temperatures. Store solutions on ice during experiments if possible.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Issue 2: Precipitation is observed in the solution.

Precipitation can occur due to low solubility or degradation of the compound.

Troubleshooting Steps:

  • Verify Solubility: Ensure that the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent or buffer system.

  • Check for pH-dependent precipitation: Changes in pH upon addition of this compound to a buffer can affect its solubility. Measure the final pH of the solution.

  • Consider Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions, based on ICH guidelines.[10][11]

Objective: To identify potential degradation products and determine the degradation pathways of this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer solutions (e.g., phosphate or acetate buffers)

  • HPLC system with a UV or DAD detector

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Keep the stock solution at 60°C in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution in a photochemically stable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Workflow for Forced Degradation Study:

A Prepare Leonurine HCl Stock Solution B Subject to Stress Conditions (Acid, Base, Neutral, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating HPLC C->D E Identify and Quantify Degradation Products D->E F Elucidate Degradation Pathways E->F

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from a published procedure for the analysis of leonurine and can serve as a starting point for developing a validated stability-indicating method.[6][7][12]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or phosphoric acid to adjust pH to ~2.5) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 277 nm
Column Temperature 30°C
Injection Volume 10-20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Signaling Pathways

This compound has been reported to modulate several signaling pathways, including the NF-κB and AMPK/SREBP1 pathways, which are involved in inflammation and metabolism, respectively.

NF-κB Signaling Pathway:

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.

A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B IKK Activation A->B C IκBα Phosphorylation and Degradation B->C D NF-κB (p65/p50) Nuclear Translocation C->D E Gene Transcription of Pro-inflammatory Mediators D->E F This compound F->B Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AMPK/SREBP1 Signaling Pathway:

This compound has been observed to ameliorate non-alcoholic steatohepatitis by modulating the AMPK/SREBP1 signaling pathway, which plays a key role in lipid metabolism.

A This compound B AMPK Activation A->B C SREBP1 Inhibition B->C Inhibits D Decreased Lipogenesis (Fatty Acid Synthesis) C->D E Amelioration of Hepatic Steatosis D->E

Caption: Modulation of the AMPK/SREBP1 signaling pathway by this compound.

References

Technical Support Center: Leonurine Hydrochloride Dose-Response Curve Optimization in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with leonurine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vitro dose-response experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound.

1. Stock Solution Preparation and Solubility

  • Q: How should I prepare a stock solution of this compound?

    • A: this compound is soluble in DMSO at concentrations up to 70 mg/mL (201.27 mM).[1][2] It is sparingly soluble in ethanol (7 mg/mL or 20.12 mM) and is considered insoluble in water.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3]

  • Q: I'm observing precipitation when I add the this compound stock solution to my cell culture medium. What should I do?

    • A: This is a common issue due to the low aqueous solubility of many compounds. Here are some troubleshooting steps:

      • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. You may need to prepare a more diluted stock solution in DMSO to achieve this, but be mindful of the compound's solubility limits.

      • Pre-warm the medium: Adding the DMSO stock to the pre-warmed cell culture medium can sometimes prevent precipitation.

      • Increase mixing: Gently vortex or pipette the medium immediately after adding the stock solution to ensure rapid and even dispersion.

2. Experimental Design and Optimization

  • Q: What is a good starting concentration range for a dose-response experiment with this compound?

    • A: Based on published data, the effective concentration of this compound can vary significantly depending on the cell line. For initial screening in cancer cell lines, a broad range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 800 µM) is advisable.[4] For non-cancerous cell lines, where protective effects are often observed, a lower concentration range may be more appropriate.[5] Refer to the dose-response data table below for more specific guidance.

  • Q: How long should I incubate the cells with this compound?

    • A: The incubation time is a critical parameter and should be optimized for your specific cell line and experimental goals. Common incubation times in the literature range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your study.

3. Assay-Specific Troubleshooting (MTT Assay)

  • Q: My MTT assay results are inconsistent or show an unexpected increase in signal at high concentrations of this compound. What could be the cause?

    • A: This can be a significant issue when working with natural compounds like alkaloids. Here are potential reasons and solutions:

      • Chemical interference: Leonurine, being a plant-derived compound, may have reducing properties that can directly convert the MTT reagent to formazan, leading to a false-positive signal for cell viability. To test for this, include control wells with your highest concentration of this compound in the cell culture medium but without cells. If you observe a color change, it indicates chemical interference.[6]

      • Altered cellular metabolism: The compound might be inducing a stress response in the cells, leading to an increase in metabolic activity and consequently higher formazan production, even if the cells are not proliferating.[6]

      • Solution: If interference is suspected, consider using an alternative viability assay that is not based on metabolic reduction, such as a crystal violet assay (stains total protein) or a trypan blue exclusion assay (measures membrane integrity).

Quantitative Data Summary

The following tables summarize the in vitro dose-response of this compound in various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
K562Chronic Myeloid Leukemia77324
KU812Chronic Myeloid Leukemia88224
PC-3Prostate Cancer>800 (Significant G1 arrest at 800 µM)Not Specified
DU145Prostate Cancer>800 (Significant G1 arrest at 800 µM)Not Specified
MDA-MB-231Breast CancerDose-dependent inhibition (200-800 µM)24, 48, 72
SK-BR-3Breast CancerDose-dependent inhibition (200-800 µM)24, 48, 72
C33ACervical CancerNot Specified (Inhibition observed)Not Specified
MS751Cervical CancerNot Specified (Inhibition observed)Not Specified

Table 2: Effects of this compound on Non-Cancerous Cell Lines

Cell LineCell TypeObserved EffectConcentration Range (µM)
HepG2Human HepatocyteProtective effect against lipid accumulation125 - 500
HL-7702Human HepatocyteProtective effect against lipid accumulation125 - 500

Experimental Protocols

Optimized MTT Assay Protocol for this compound

This protocol is designed to determine the cytotoxic effects of this compound on adherent cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Diagram 1: General Workflow for Dose-Response Curve Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Leonurine HCl Stock Solution (in DMSO) C Serial Dilution and Cell Treatment A->C B Cell Culture and Seeding (96-well plate) B->C D Incubation (24h, 48h, 72h) C->D E Cell Viability Assay (e.g., MTT) D->E F Absorbance Reading (Microplate Reader) E->F G Calculate % Viability F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Workflow for optimizing the dose-response of this compound.

Diagram 2: Key Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_nfkb NF-κB Pathway LH This compound PI3K PI3K LH->PI3K Inhibits AMPK AMPK LH->AMPK Activates NFkB NF-κB LH->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SREBP1c SREBP-1c AMPK->SREBP1c Inflammation Inflammation NFkB->Inflammation

Caption: this compound's impact on major signaling pathways.

References

Strategies to reduce leonurine-induced cytotoxicity in healthy cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing leonurine effectively while minimizing potential cytotoxicity in healthy cells.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of leonurine on healthy cells?

A1: Several studies indicate that leonurine exhibits low to no significant cytotoxicity in various healthy cell lines at therapeutic concentrations. For instance, one study found no significant changes in the viability of BEAS-2B human lung epithelial cells when treated with leonurine at doses ranging from 0 to 120 µg/ml[1][2]. Another report noted that leonurine actually protected pancreatic β-cells from dexamethasone-induced cytotoxicity[1][2]. While leonurine has demonstrated anti-tumor effects by inducing apoptosis in cancer cells, it appears to have a favorable safety profile for healthy, non-cancerous cells[3][4]. However, like any compound, high concentrations may lead to adverse effects, and it is crucial to determine the optimal dose for your specific cell type and experimental conditions.

Q2: How can I determine the optimal, non-toxic concentration of leonurine for my cell line?

A2: A dose-response experiment is essential to determine the therapeutic window of leonurine for your specific cell line. This typically involves treating the cells with a range of leonurine concentrations for a defined period (e.g., 24, 48, 72 hours) and then assessing cell viability.

Key Steps for a Dose-Response Experiment:

  • Cell Seeding: Plate your healthy cells at an appropriate density in a multi-well plate (e.g., 96-well).

  • Treatment: After allowing the cells to adhere, treat them with a serial dilution of leonurine. It is advisable to include a vehicle control (the solvent used to dissolve leonurine) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired time period.

  • Viability Assay: Use a standard cell viability assay, such as MTT, CCK-8, or Trypan Blue exclusion, to quantify the percentage of viable cells at each concentration.

  • Data Analysis: Plot cell viability (%) against leonurine concentration to determine the concentration at which no significant cytotoxicity is observed.

Troubleshooting Guide

Problem: I am observing unexpected cytotoxicity in my healthy control cells treated with leonurine.

Possible CauseRecommended Solution
High Concentration The concentration of leonurine may be too high for your specific cell line. Perform a dose-response curve to identify the optimal non-toxic concentration range.
Solvent Toxicity The solvent used to dissolve leonurine (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the cell culture medium. Ensure the final solvent concentration is low (typically <0.1%) and run a vehicle-only control to verify its non-toxicity.
Contamination Your leonurine stock solution or cell culture may be contaminated. Use sterile techniques, check your reagents, and test your cell line for mycoplasma contamination.
Cell Line Sensitivity The specific cell line you are using may be particularly sensitive to leonurine. Review literature for data on similar cell types or consider using a more resistant cell line if appropriate for your experimental goals.
Incorrect Compound Verify the identity and purity of your leonurine compound through appropriate analytical methods (e.g., HPLC, Mass Spectrometry).

Strategies to Mitigate Potential Cytotoxicity

Q3: Are there combination therapies that can reduce the potential for leonurine-induced cytotoxicity?

A3: Yes, structural modification and combination with other compounds have been explored to enhance leonurine's therapeutic effects and potentially reduce side effects. For example, creating conjugates of leonurine with molecules like aspirin or cysteine has been shown to improve its cardioprotective effects by boosting antioxidant enzyme activity and reducing inflammatory mediators[5]. Combining leonurine with cysteine, for instance, exhibited a stronger protective effect in the myocardium by increasing the activity of superoxide dismutase (SOD) and catalase (CAT) while reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS)[5].

Q4: How does leonurine's mechanism of action contribute to protecting healthy cells?

A4: Leonurine's primary mechanisms of action are inherently cytoprotective for healthy cells, particularly under conditions of stress, such as inflammation or oxidative damage. It functions mainly through its potent anti-inflammatory and antioxidant properties[3][6][7].

  • Antioxidant Effects: Leonurine reduces oxidative stress by scavenging free radicals and increasing the expression and activity of endogenous antioxidant enzymes like SOD and glutathione peroxidase (GPx)[8][9][10]. This helps protect cells from damage caused by ROS.

  • Anti-inflammatory Effects: Leonurine can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB[6][11]. This reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can be harmful to healthy tissues.

  • Activation of Cytoprotective Pathways: Leonurine has been shown to activate the Nrf2 signaling pathway[1][5][6]. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by upregulating a battery of antioxidant and cytoprotective genes[1][6]. It also activates the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis[5][9].

Q5: Can drug delivery systems be used to minimize leonurine's potential systemic toxicity?

A5: While leonurine generally shows low cytotoxicity to healthy cells, a significant challenge is its low bioavailability and poor fat solubility, which can limit its clinical application[5][12]. Utilizing advanced drug delivery systems, such as nanoparticles, liposomes, or micelles, could be a viable strategy. These systems can improve the solubility and stability of leonurine, enable targeted delivery to specific tissues (e.g., tumor sites), and allow for controlled release. By targeting the compound to the site of action, the required systemic dose can be lowered, thereby minimizing exposure and potential side effects on healthy tissues throughout the body.

Quantitative Data Summary

Table 1: Effect of Leonurine on Healthy Cell Viability and Oxidative Stress Markers. Data compiled from a study on lipopolysaccharide (LPS)-induced injury in BEAS-2B cells, where leonurine treatment provided protection.

Treatment GroupCell Viability (% of Control)ROS Level (% of LPS Group)MDA Level (% of LPS Group)SOD Activity (% of LPS Group)Reference
Control100%N/AN/AN/A[1][2]
LPS only~75%100%100%100%[1][2]
LPS + Leonurine (Low Dose)~85%~70%~80%~120%[1][2]
LPS + Leonurine (Med Dose)~95%~50%~60%~140%[1][2]
LPS + Leonurine (High Dose)~100%~40%~50%~160%[1][2]

ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of leonurine. Include vehicle controls. Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle control.

Protocol 2: Western Blot for Nrf2 and HO-1 Expression

This protocol is used to measure the protein levels of key cytoprotective markers.

  • Cell Lysis: After treatment with leonurine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Visualizations

experimental_workflow start_node Start: Cell Culture process_node_1 Cell Seeding & Adherence (24h) start_node->process_node_1 Plate cells in 96-well plate process_node process_node decision_node decision_node end_node End: Data Analysis assay_node assay_node process_node_2 Incubation Period (24-72h) process_node_1->process_node_2 Treat with Leonurine (Serial Dilutions) assay_node_1 MTT or CCK-8 Assay process_node_2->assay_node_1 Perform Viability Assay assay_node_1->end_node Measure Absorbance

Caption: Workflow for determining the optimal non-toxic dose of leonurine.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway compound Leonurine pathway_pi3k PI3K/Akt Activation compound->pathway_pi3k activates pathway_nrf2 Nrf2 Activation compound->pathway_nrf2 activates pathway pathway protein protein outcome outcome protein_bcl2 ↑ Bcl-2 pathway_pi3k->protein_bcl2 protein_bax ↓ Bax pathway_pi3k->protein_bax outcome_apoptosis ↓ Apoptosis protein_bcl2->outcome_apoptosis leads to protein_bax->outcome_apoptosis leads to protein_ho1 ↑ HO-1 pathway_nrf2->protein_ho1 protein_sod ↑ SOD, GPx pathway_nrf2->protein_sod outcome_oxstress ↓ Oxidative Stress protein_ho1->outcome_oxstress leads to protein_sod->outcome_oxstress leads to outcome_final Cytoprotection in Healthy Cells outcome_apoptosis->outcome_final outcome_oxstress->outcome_final

Caption: Leonurine's activation of cytoprotective signaling pathways.

logical_relationship center_node Leonurine mechanism_node_1 Antioxidant Activity center_node->mechanism_node_1 mechanism_node_2 Anti-inflammatory Activity center_node->mechanism_node_2 mechanism_node_3 Low Intrinsic Toxicity center_node->mechanism_node_3 mechanism_node mechanism_node strategy_node strategy_node outcome_node outcome_node outcome_node_1 High Therapeutic Window mechanism_node_1->outcome_node_1 mechanism_node_2->outcome_node_1 mechanism_node_3->outcome_node_1 outcome_node_2 Reduced Cytotoxicity Risk strategy_node_1 Dose Optimization strategy_node_1->outcome_node_2 strategy_node_2 Combination Therapy strategy_node_2->outcome_node_2 strategy_node_3 Drug Delivery Systems strategy_node_3->outcome_node_2

Caption: Strategies to maximize the therapeutic window of leonurine.

References

Validation & Comparative

Leonurine Hydrochloride: A Promising Cardioprotective Agent on the Horizon?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Data

For researchers and drug development professionals vested in the future of cardiovascular medicine, the quest for novel therapeutic agents with superior efficacy and safety profiles is perpetual. Leonurine hydrochloride, a natural alkaloid derived from Herba Leonuri (motherwort), has emerged as a compelling candidate, with a growing body of preclinical evidence suggesting potent cardioprotective effects. This guide provides an objective comparison of this compound's performance against established cardiovascular therapies, supported by experimental data, to validate its therapeutic potential.

Mechanisms of Action: A Multi-Pronged Approach to Cardioprotection

This compound appears to exert its cardioprotective effects through a multifaceted mechanism, primarily targeting inflammation, oxidative stress, and apoptosis—the three pillars of cardiac injury and remodeling.[1][2][3]

Anti-Inflammatory Effects: this compound has been shown to suppress inflammatory responses in cardiac tissue. It acts by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[1][4] This leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating inflammation-mediated cardiac damage.[5]

Antioxidant Properties: The compound demonstrates significant antioxidant activity, crucial for combating the oxidative stress that characterizes ischemic heart disease.[6][7] this compound enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1] This helps to neutralize harmful reactive oxygen species (ROS) and protect cardiomyocytes from oxidative injury.[1][8]

Anti-Apoptotic Action: A critical aspect of this compound's cardioprotective profile is its ability to inhibit cardiomyocyte apoptosis (programmed cell death).[9][10] It achieves this by modulating the PI3K/Akt signaling pathway, a central regulator of cell survival.[9][10] Activation of this pathway leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately preventing cell death.[2][9]

Head-to-Head: this compound vs. Standard Therapies

To contextualize the potential of this compound, its preclinical performance is compared here with two cornerstones of current cardiovascular therapy: the beta-blocker Metoprolol and the ACE inhibitor Captopril. The following tables summarize quantitative data from various animal studies, providing a basis for an indirect comparison.

Table 1: Effects on Cardiac Function in Animal Models of Myocardial Infarction
Treatment GroupDosing RegimenAnimal ModelKey FindingsReference
Leonurine HCl 15 mg/kg/dayRat (MI)↓ LVEDP, ↑ +dP/dt[11]
15 mg/kg/dayRat (MI)↓ Infarct size, ↓ Collagen deposition[9][10]
Metoprolol 50 mg/kg/dayRat (MI)Partial reversal of changes in sarcoplasmic reticular Ca2+-pump function[12]
20 mg/kg b.i.d.Rat (AMI)Improved cardiac hemodynamic function and remodeling[12]
Captopril 100 mg/kg/dayRat (MI)Attenuated reduced responsiveness to isoprenaline stimulation[6]
10 mg/kg/dayRat (HF post-MI)↓ LVEDP, ↑ Cardiac output, ↑ Stroke volume[2]

LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dt: Maximum rate of left ventricular pressure rise; MI: Myocardial Infarction; AMI: Acute Myocardial Infarction; HF: Heart Failure.

Table 2: Effects on Markers of Apoptosis and Oxidative Stress
Treatment GroupDosing RegimenAnimal ModelKey FindingsReference
Leonurine HCl 15 mg/kg/dayRat (MI)↑ Bcl-2/Bax ratio[9]
Not specifiedRat (MI)↑ SOD activity, ↓ MDA levels[1]
Metoprolol 2.5 mg/kg i.v.Rat (CME)↓ Myocardial apoptosis rate, ↓ Activated caspase-3[13]
Captopril 50 or 100 mg/kg/dayRat (Hypertension)Attenuated cardiomyocyte loss (high dose)[5]

Bcl-2: B-cell lymphoma 2; Bax: Bcl-2-associated X protein; SOD: Superoxide Dismutase; MDA: Malondialdehyde; CME: Coronary Microembolization.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for inducing myocardial infarction in a rat model.

Leonurine_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Anti-Apoptotic Pathway cluster_fibrosis Anti-Fibrotic Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Leonurine_Inflam Leonurine HCl Leonurine_Inflam->NF_kB Inhibits Ischemic_Insult Ischemic Insult PI3K PI3K Ischemic_Insult->PI3K Akt Akt PI3K->Akt Bcl2_Bax ↑ Bcl-2 / ↓ Bax Akt->Bcl2_Bax Apoptosis Apoptosis Bcl2_Bax->Apoptosis Inhibits Leonurine_Apoptosis Leonurine HCl Leonurine_Apoptosis->Akt Activates TGF_beta TGF-β Smad2 Smad2 Phosphorylation TGF_beta->Smad2 Fibrosis_Markers ↑ α-SMA, COL3A1, FN1 Smad2->Fibrosis_Markers Cardiac_Fibrosis Cardiac Fibrosis Fibrosis_Markers->Cardiac_Fibrosis Leonurine_Fibrosis Leonurine HCl Leonurine_Fibrosis->Smad2 Inhibits

Caption: Key signaling pathways modulated by this compound.

MI_Model_Workflow Start Anesthetize Rat Thoracotomy Perform Thoracotomy Start->Thoracotomy Expose_Heart Expose Heart Thoracotomy->Expose_Heart Ligate_LAD Ligate Left Anterior Descending (LAD) Artery Expose_Heart->Ligate_LAD Confirm_MI Confirm Myocardial Infarction (ECG changes, tissue discoloration) Ligate_LAD->Confirm_MI Close_Chest Close Chest Cavity Confirm_MI->Close_Chest Recovery Post-operative Recovery Close_Chest->Recovery Treatment Administer Leonurine HCl or Vehicle/Comparator Recovery->Treatment Endpoint_Analysis Endpoint Analysis (Echocardiography, Histology, etc.) Treatment->Endpoint_Analysis

Caption: Experimental workflow for inducing myocardial infarction in a rat model.

Experimental Protocols

Myocardial Infarction (MI) Rat Model

A widely used and reproducible animal model for studying the pathophysiology of myocardial infarction and evaluating potential therapeutic interventions involves the permanent ligation of the left anterior descending (LAD) coronary artery in rats.[14]

Procedure:

  • Anesthesia: Adult male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent. The animals are then intubated and connected to a rodent ventilator.

  • Surgical Preparation: The chest is shaved and disinfected. A left thoracotomy is performed to expose the heart.

  • LAD Ligation: The pericardium is opened, and the LAD coronary artery is identified and ligated with a suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle and by characteristic changes on the electrocardiogram (ECG).

  • Closure and Recovery: The chest is closed in layers, and the animal is allowed to recover from anesthesia. Post-operative analgesics are administered to minimize pain and distress.

  • Treatment Administration: this compound, vehicle control, or a comparator drug is typically administered daily via oral gavage or intraperitoneal injection, starting shortly after the induction of MI and continuing for a specified duration (e.g., 4 weeks).

  • Endpoint Analysis: At the end of the treatment period, various assessments are performed, including:

    • Echocardiography: To evaluate cardiac function (e.g., ejection fraction, fractional shortening, ventricular dimensions).

    • Hemodynamic Measurements: Using a catheter inserted into the left ventricle to measure parameters like LVEDP and ±dP/dt.

    • Histological Analysis: Hearts are excised, and tissue sections are stained (e.g., with Masson's trichrome) to determine infarct size and the extent of cardiac fibrosis.

    • Molecular Analysis: Western blotting and PCR are used to quantify the expression of proteins and genes related to apoptosis, inflammation, and oxidative stress.

Conclusion and Future Directions

The preclinical data accumulated to date strongly support the cardioprotective effects of this compound. Its ability to concurrently target multiple pathological pathways—inflammation, oxidative stress, and apoptosis—positions it as a promising therapeutic candidate for ischemic heart disease. While indirect comparisons with standard drugs like Metoprolol and Captopril are encouraging, they also highlight the need for well-designed, head-to-head preclinical studies and, ultimately, randomized controlled clinical trials to definitively establish its efficacy and safety in humans. The detailed mechanisms of action and the full therapeutic potential of this compound warrant further rigorous investigation by the scientific and drug development communities.

References

Leonurine Hydrochloride vs. Other Alkaloids for Cardiac Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutic agents to mitigate cardiac injury, particularly following ischemic events, has led to significant investigation into naturally occurring alkaloids. Among these, leonurine hydrochloride, an active compound from Leonurus japonicus (Chinese motherwort), has emerged as a promising candidate for cardiac protection. This guide provides an objective comparison of this compound with other notable alkaloids demonstrating cardioprotective properties, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits potent cardioprotective effects primarily through its anti-apoptotic and anti-oxidative stress mechanisms. It has been shown to significantly reduce myocardial infarct size and inhibit cardiomyocyte apoptosis in preclinical models. Its primary mechanism of action involves the activation of the PI3K/Akt signaling pathway.

For the purpose of this guide, we will compare this compound with three other well-researched alkaloids:

  • Berberine: An isoquinoline alkaloid with a broad range of cardiovascular benefits, including anti-inflammatory and anti-apoptotic effects.

  • Tetrandrine: A bis-benzylisoquinoline alkaloid known for its calcium channel blocking and anti-inflammatory properties.

  • Cardiac Glycosides (e.g., Digoxin): A class of steroids traditionally used in the treatment of heart failure, acting on the Na+/K+-ATPase pump.

While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their individual performance and mechanisms of action.

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies on the cardiac protective effects of this compound, berberine, and tetrandrine. It is crucial to note that these data are derived from separate studies and may not be directly comparable due to variations in experimental models and methodologies.

Table 1: Effect of this compound on Myocardial Infarct Size and Apoptosis

ParameterAnimal ModelDosageTreatment DurationResultsReference
Infarct SizeRat (MI)15 mg/kg/day28 daysReduced from 43.66% to 34.49%[1]
ApoptosisRat (MI)15 mg/kg/day28 daysSignificantly decreased TUNEL-positive cells[1]
ApoptosisRat (I/R)PretreatmentN/ASignificantly decreased apoptotic myocytes[2]

Table 2: Effect of Berberine on Myocardial Infarct Size and Apoptosis

ParameterAnimal ModelDosageTreatment DurationResultsReference
Infarct SizeRat (I/R)N/A4 weeksSignificantly reduced myocardial infarction area[3]
Infarct SizeMeta-analysisVariousVariousSignificantly decreased myocardial infarct size[4]
ApoptosisRat (I/R)N/A4 weeksDramatically attenuated apoptosis (TUNEL)[3]
ApoptosisMeta-analysisVariousVariousSignificantly decreased level of myocardial apoptosis[4]
ApoptosisRat (MI)N/A8 weeksReduced cell apoptosis[5]

Table 3: Effect of Tetrandrine on Myocardial Infarct Size and Apoptosis

ParameterAnimal ModelDosageTreatment DurationResultsReference
Infarct SizeRat (I/R)50 mg/kgPretreatmentSignificantly decreased infarct size[6]
ApoptosisRat (I/R)50 mg/kgPretreatmentReduced apoptotic cell death[6]
ApoptosisRat (I/R)N/AN/AMarkedly ameliorated cardiomyocyte apoptosis[7]

Mechanisms of Action and Signaling Pathways

The cardioprotective effects of these alkaloids are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound

Leonurine primarily exerts its cardioprotective effects by inhibiting apoptosis and reducing oxidative stress.[8][9] The key signaling pathway implicated is the PI3K/Akt pathway .[4][10] Activation of this pathway leads to the phosphorylation of downstream targets, including GSK3β, which in turn modulates the expression of pro- and anti-apoptotic proteins.[4][11]

// Nodes Leonurine [label="Leonurine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cardioprotection [label="Cardiac Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Leonurine -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GSK3b [label="Inhibits"]; GSK3b -> Bax [label="Promotes", style=dashed, color="#5F6368"]; Akt -> Bcl2 [label="Promotes"]; Bcl2 -> Apoptosis [arrowhead=tee, label="Inhibits"]; Bax -> Apoptosis [label="Promotes"]; Apoptosis -> Cardioprotection [style=invis]; } . Caption: Leonurine's PI3K/Akt Signaling Pathway

Berberine

Berberine's cardioprotective mechanisms are multifaceted, involving anti-inflammatory, anti-oxidant, and anti-apoptotic actions. It has been shown to modulate several signaling pathways, including the AMPK, PI3K/Akt, and MAPK pathways .[7] By activating AMPK, berberine can improve cellular energy status and reduce apoptosis.[12] Its anti-inflammatory effects are partly mediated by inhibiting the NF-κB signaling pathway.[13]

// Nodes Berberine [label="Berberine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cardioprotection [label="Cardiac Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Berberine -> AMPK [label="Activates"]; Berberine -> PI3K_Akt [label="Activates"]; Berberine -> NFkB [label="Inhibits"]; AMPK -> Apoptosis [arrowhead=tee, label="Inhibits"]; PI3K_Akt -> Apoptosis [arrowhead=tee, label="Inhibits"]; NFkB -> Inflammation [label="Promotes"]; Inflammation -> Apoptosis [style=dashed, color="#5F6368"]; Apoptosis -> Cardioprotection [style=invis]; } . Caption: Berberine's Multi-pathway Cardioprotection

Tetrandrine

Tetrandrine's cardioprotective effects are largely attributed to its role as a calcium channel blocker and its anti-inflammatory properties.[14] It has been shown to inhibit the production of reactive oxygen species (ROS) and suppress the ERK1/2 signaling pathway .[14] By blocking calcium influx, tetrandrine can prevent calcium overload-induced cardiomyocyte injury and apoptosis.

// Nodes Tetrandrine [label="Tetrandrine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+\nChannel", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK12 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cardioprotection [label="Cardiac Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tetrandrine -> Ca_Channel [arrowhead=tee, label="Blocks"]; Ca_Channel -> Ca_Influx [style=dashed, color="#5F6368"]; Tetrandrine -> ROS [arrowhead=tee, label="Inhibits"]; ROS -> ERK12 [label="Activates"]; ERK12 -> Apoptosis [label="Promotes"]; Ca_Influx -> Apoptosis [label="Promotes"]; Apoptosis -> Cardioprotection [style=invis]; } . Caption: Tetrandrine's Cardioprotective Mechanism

Cardiac Glycosides

Cardiac glycosides, such as digoxin, have a distinct mechanism of action. They inhibit the Na+/K+-ATPase pump in cardiomyocytes.[12] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility, which is beneficial in heart failure.[15][16] However, their role in acute myocardial infarction is less clear, and their narrow therapeutic index is a significant concern.[12]

// Nodes CardiacGlycosides [label="Cardiac Glycosides\n(e.g., Digoxin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaK_ATPase [label="Na+/K+ ATPase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na_in [label="Intracellular Na+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NaCa_Exchanger [label="Na+/Ca2+ Exchanger", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_in [label="Intracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Contractility [label="Increased Myocardial\nContractility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CardiacGlycosides -> NaK_ATPase [arrowhead=tee, label="Inhibits"]; NaK_ATPase -> Na_in [label="Reduces Na+ efflux"]; Na_in -> NaCa_Exchanger [label="Reduces gradient"]; NaCa_Exchanger -> Ca_in [label="Reduces Ca2+ efflux"]; Ca_in -> Contractility [label="Enhances"]; } . Caption: Cardiac Glycosides' Mechanism of Action

Experimental Protocols

The following are generalized protocols for key in vivo and in vitro models used to evaluate the cardioprotective effects of alkaloids. Specific parameters may vary between studies.

In Vivo Myocardial Infarction (MI) Model in Rats

// Nodes Anesthesia [label="Anesthesia\n(e.g., Pentobarbital)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intubation [label="Endotracheal Intubation\n& Mechanical Ventilation", fillcolor="#F1F3F4", fontcolor="#202124"]; Thoracotomy [label="Left Thoracotomy", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligation [label="Ligation of Left Anterior\nDescending (LAD) Artery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion\n(optional, for I/R model)", fillcolor="#FBBC05", fontcolor="#202124"]; Closure [label="Chest Closure", fillcolor="#F1F3F4", fontcolor="#202124"]; PostOp [label="Post-operative Care\n& Drug Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Endpoint Analysis\n(Infarct size, Apoptosis, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Anesthesia -> Intubation; Intubation -> Thoracotomy; Thoracotomy -> Ligation; Ligation -> Reperfusion; Reperfusion -> Closure; Ligation -> Closure [style=dashed, color="#5F6368"]; Closure -> PostOp; PostOp -> Analysis; } . Caption: Rat Myocardial Infarction Model Workflow

Detailed Methodology:

  • Anesthesia: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.

  • Ventilation: The rats are intubated and connected to a rodent ventilator to maintain respiration.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then ligated with a suture to induce ischemia.

  • Ischemia/Reperfusion: For an ischemia/reperfusion (I/R) model, the ligature is released after a defined period (e.g., 30-45 minutes) to allow for reperfusion. For a permanent MI model, the ligature remains in place.

  • Drug Administration: The test compound (e.g., this compound) is typically administered before or after the ischemic event, via oral gavage or injection.

  • Endpoint Analysis: After a set period (e.g., 24 hours to 28 days), the hearts are harvested for analysis. Infarct size is commonly measured using TTC staining, and apoptosis is assessed by TUNEL assay.[1][2]

In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cells

// Nodes CellCulture [label="Culture H9c2 cells\nto confluence", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreatment [label="Pre-treatment with Alkaloid\n(optional)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypoxia [label="Induce Hypoxia\n(e.g., 1% O2, 6-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reoxygenation [label="Reoxygenation\n(Normoxic conditions, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Cell Viability & Apoptosis\nAnalysis (e.g., MTT, Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> Pretreatment; Pretreatment -> Hypoxia; CellCulture -> Hypoxia [style=dashed, color="#5F6368"]; Hypoxia -> Reoxygenation; Reoxygenation -> Analysis; } . Caption: H9c2 Hypoxia/Reoxygenation Workflow

Detailed Methodology:

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in DMEM supplemented with fetal bovine serum until they reach confluence.

  • Hypoxia Induction: The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 6-24 hours).

  • Reoxygenation: Following the hypoxic period, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 12-24 hours).

  • Drug Treatment: The alkaloid being tested is typically added to the culture medium before the hypoxic period or during reoxygenation.

  • Analysis: Cell viability is often assessed using an MTT assay, and apoptosis can be quantified using techniques such as flow cytometry with Annexin V/PI staining or by measuring caspase activity.[11]

Conclusion

This compound, berberine, and tetrandrine all demonstrate significant cardioprotective potential in preclinical models of myocardial ischemia. Their mechanisms of action, while overlapping in some respects (e.g., anti-apoptotic effects), are distinct. Leonurine's primary described pathway is through PI3K/Akt activation. Berberine exhibits a broader mechanistic profile, influencing metabolic, inflammatory, and apoptotic pathways. Tetrandrine's effects are closely linked to its calcium channel blocking and ROS-inhibiting properties. Cardiac glycosides operate through a different mechanism related to ion pump inhibition and are more established in the context of heart failure management.

The choice of alkaloid for further drug development will depend on the specific therapeutic goal. For targeting apoptosis and oxidative stress in the context of myocardial infarction, leonurine, berberine, and tetrandrine are all strong candidates. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these promising natural compounds.

References

Leonurine's Anti-Inflammatory Action via NF-κB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Leonurine's anti-inflammatory properties, specifically focusing on its confirmed pathway through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. We present a comparative overview of Leonurine's efficacy against established anti-inflammatory agents, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Confirmation of the Anti-Inflammatory Pathway of Leonurine via NF-κB

Leonurine, an alkaloid derived from Leonurus japonicus (Motherwort), has demonstrated significant anti-inflammatory effects in numerous studies. The primary mechanism underlying these properties is the inhibition of the NF-κB signaling pathway, a cornerstone of the inflammatory response.

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of inflammatory mediators including TNF-α, IL-6, and IL-1β.

Experimental evidence confirms that Leonurine intervenes in this pathway at a critical step. Studies have shown that Leonurine treatment can suppress the phosphorylation and subsequent degradation of IκBα.[1] By stabilizing the NF-κB/IκBα complex in the cytoplasm, Leonurine effectively prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] This inhibitory action has been observed in various cell types, including chondrocytes and endothelial cells.[3][4] Consequently, the transcription of NF-κB-dependent pro-inflammatory genes is significantly downregulated, leading to a reduction in the production of inflammatory cytokines and mediators.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various studies, showcasing the anti-inflammatory effects of Leonurine and comparing them with other known anti-inflammatory agents. It is important to note that the data presented for different compounds are derived from separate studies, which may have employed varied experimental conditions. Therefore, a direct comparison should be interpreted with caution.

Compound Model/Cell Type Stimulant Concentration Effect on p-p65 Levels (relative to stimulated control) Reference
Leonurine Rat ChondrocytesIL-1β5 µMAttenuated increase[2]
20 µMSignificantly decreased[2]
Dexamethasone MouseEndotoxin0.3-30.0 mg/kgCompletely blocked TNF production (downstream of NF-κB)[5]
Ibuprofen MouseEndotoxin30 mg/kgPotentiated TNF production[5]
Compound Model/Cell Type Stimulant Concentration Effect on TNF-α Production (relative to stimulated control) Reference
Leonurine BEAS-2B cellsLPSNot specifiedSuppressed expression[6]
Dexamethasone MouseEndotoxin0.3-30.0 mg/kgCompletely blocked[5]
Ibuprofen Human VolunteersEndotoxinNot specifiedAugmented levels[7]
Compound Model/Cell Type Stimulant Concentration Effect on IL-6 Production (relative to stimulated control) Reference
Leonurine Rat ChondrocytesTNF-αNot specifiedSignificantly suppressed[3]
Dexamethasone MouseEndotoxin0.3-30.0 mg/kgDid not affect[5]
Ibuprofen Older AdultsExerciseNot specifiedBlunted response[8]

Experimental Protocols

Western Blot for NF-κB p65 Phosphorylation

This protocol is essential for determining the phosphorylation status of the p65 subunit of NF-κB, a key indicator of its activation.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with Leonurine or other compounds for the specified duration, followed by stimulation with a pro-inflammatory agent (e.g., LPS, TNF-α).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-40 µg) from each sample onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-p-p65 Ser536) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-p65 signal to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol allows for the quantification of pro-inflammatory cytokines secreted into the cell culture medium.

  • Plate Preparation:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using recombinant cytokines of known concentrations.

    • Add the standards and experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate multiple times.

  • Detection:

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate thoroughly.

  • Signal Development and Measurement:

    • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualization

Leonurine_NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation Leonurine Leonurine Leonurine->IκBα Prevents Degradation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro-inflammatory Genes Transcription

Caption: Leonurine inhibits the NF-κB signaling pathway by preventing IκBα degradation.

Experimental_Workflow cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment with Leonurine or other compounds Cell Culture->Treatment Stimulation Pro-inflammatory Stimulation (LPS/TNF-α) Treatment->Stimulation Sample Collection Collect Cell Lysates & Supernatants Stimulation->Sample Collection Western Blot Western Blot (p-p65, IκBα) Sample Collection->Western Blot ELISA ELISA (TNF-α, IL-6) Sample Collection->ELISA Data Analysis Data Analysis Western Blot->Data Analysis ELISA->Data Analysis

Caption: Workflow for assessing the anti-inflammatory effects of Leonurine.

Logical_Relationship Leonurine Leonurine Inhibition of IκBα Degradation Inhibition of IκBα Degradation Leonurine->Inhibition of IκBα Degradation Prevention of NF-κB Translocation Prevention of NF-κB Translocation Inhibition of IκBα Degradation->Prevention of NF-κB Translocation Decreased Pro-inflammatory Gene Transcription Decreased Pro-inflammatory Gene Transcription Prevention of NF-κB Translocation->Decreased Pro-inflammatory Gene Transcription Reduced Pro-inflammatory Cytokine Production Reduced Pro-inflammatory Cytokine Production Decreased Pro-inflammatory Gene Transcription->Reduced Pro-inflammatory Cytokine Production Anti-inflammatory Effect Anti-inflammatory Effect Reduced Pro-inflammatory Cytokine Production->Anti-inflammatory Effect

Caption: The logical cascade of Leonurine's anti-inflammatory action.

References

Leonurine's Therapeutic Potential: A Cross-Validated Efficacy Review in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of leonurine's performance across various disease models, supported by experimental data, reveals its significant therapeutic promise. This guide synthesizes key findings for researchers, scientists, and drug development professionals, offering a comprehensive overview of its efficacy in neurological, cardiovascular, and uterine disorders.

Leonurine, an alkaloid derived from Herba leonuri (Motherwort), has demonstrated a broad spectrum of pharmacological activities in numerous preclinical animal studies. Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This comparative guide delves into the efficacy of leonurine across different animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate a deeper understanding of its therapeutic applications.

Neurological Disorders: Combating Neuroinflammation and Oxidative Stress

Leonurine has shown considerable neuroprotective effects in animal models of Alzheimer's disease, ischemic stroke, and depression.[1] Its efficacy is largely attributed to its ability to mitigate neuroinflammation and oxidative stress, key pathological features of these conditions.[2][3]

In a mouse model of Alzheimer's disease (APP/PS1 mice), oral administration of leonurine for two months significantly improved cognitive function, as assessed by the novel object recognition and Morris water maze tests.[4] This was accompanied by a reduction in hippocampal neuronal damage and a decrease in the levels of amyloid-beta plaques (Aβ1-40 and Aβ1-42).[4] Mechanistically, leonurine was found to activate the Nrf-2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[4][5] This activation led to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[4][5]

Similarly, in a rat model of ischemic stroke, leonurine treatment reduced oxidative stress and provided neuroprotection by modulating the nitric oxide/nitric oxide synthase (NO/NOS) pathway.[6] It was observed to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of superoxide dismutase (SOD) and glutathione (GSH).[6] Furthermore, leonurine has demonstrated antidepressant-like effects in a chronic mild stress-induced depression model in mice by inhibiting neuroinflammation via the suppression of the NF-κB signaling pathway.[1][7]

Summary of Efficacy in Neurological Disease Models
Disease ModelAnimalDosage & AdministrationKey FindingsReference
Alzheimer's DiseaseAPP/PS1 MiceOral, unspecified dose for 2 monthsImproved cognitive function, reduced hippocampal neuronal damage, decreased Aβ1-40 and Aβ1-42 levels, activated Nrf-2 pathway.[4][5]
Ischemic StrokeSprague Dawley RatsPretreatment with 50, 100, 200 μg/mL in vitroReduced ROS and MDA, increased SOD and GSH, inhibited NO/NOS system.[6][8]
DepressionChronic Mild Stress Mice60 mg/kg for 4 weeksAlleviated depression-like behaviors, recovered monoamine neurotransmitter levels, inhibited neuroinflammation via NF-κB pathway.[1]
Experimental Protocol: Alzheimer's Disease Model

The efficacy of leonurine in the Alzheimer's disease model was evaluated using male APP/PS1 mice. The experimental protocol involved the oral administration of leonurine for two consecutive months. Cognitive function was subsequently assessed using the novel object recognition (NOR) and Morris water maze (MWM) tests. Following behavioral testing, hippocampal neuronal damage was examined using Nissl staining. Levels of Aβ1-40 and Aβ1-42 were quantified using ELISA. To elucidate the mechanism, oxidative stress markers were measured, and the activation of the Nrf-2 pathway was analyzed via Western blot and real-time quantitative polymerase chain reaction.[4][5]

Signaling Pathway: Leonurine in Alzheimer's Disease

Leonurine_AD_Pathway Leonurine Leonurine Nrf2_activation Nrf-2 Pathway Activation Leonurine->Nrf2_activation Abeta Decreased Aβ1-40 & Aβ1-42 Leonurine->Abeta Antioxidant_enzymes HO-1, NQO-1 Expression Nrf2_activation->Antioxidant_enzymes Oxidative_stress Reduced Oxidative Stress Antioxidant_enzymes->Oxidative_stress Neuroprotection Neuroprotection Oxidative_stress->Neuroprotection Abeta->Neuroprotection Cognition Improved Cognitive Function Neuroprotection->Cognition

Caption: Leonurine's neuroprotective mechanism in Alzheimer's disease.

Cardiovascular Diseases: Protecting the Heart from Injury

Leonurine has shown significant cardioprotective effects in various animal models of cardiovascular diseases, including myocardial infarction and cardiac fibrosis.[9][10] Its therapeutic actions are linked to the inhibition of apoptosis, inflammation, and oxidative stress in cardiac tissues.[9]

In a mouse model of myocardial infarction, treatment with leonurine for four weeks effectively improved cardiac function, attenuated fibrosis, and reduced cardiac remodeling.[11] It was found to upregulate the expression of miR-29a-3p, which in turn inhibits the TGF-β signaling pathway, a key driver of cardiac fibrosis.[11] Another study using a rat model of isoproterenol-induced cardiac fibrosis demonstrated that leonurine administration enhanced cardiac function by improving hemodynamic variables.[12][13] It also reduced the expression of fibrotic proteins such as fibronectin, α-smooth muscle actin, and collagen.[12] The underlying mechanism was identified as the inhibition of cardiomyocyte pyroptosis via the TGF-β/Smad2 signaling pathway.[12]

Furthermore, leonurine has been shown to protect against myocardial infarction by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[2][10]

Summary of Efficacy in Cardiovascular Disease Models
Disease ModelAnimalDosage & AdministrationKey FindingsReference
Myocardial InfarctionMiceUnspecified dose for 4 weeksImproved cardiac function, attenuated fibrosis, upregulated miR-29a-3p, inhibited TGF-β pathway.[11]
Cardiac FibrosisIsoproterenol-induced RatsLow, medium, and high dosesEnhanced cardiac function, reduced fibrotic protein expression, inhibited pyroptosis via TGF-β/Smad2 pathway.[12]
Myocardial InfarctionRatsNot specifiedIncreased phosphorylation of AKT, expression of HIF-1α and VEGF, promoting anti-apoptosis.[9][10]
Experimental Protocol: Myocardial Infarction Model

A mouse model of myocardial infarction was established, followed by the administration of leonurine for four weeks. Cardiac function was assessed, and the extent of fibrosis and cardiac remodeling was evaluated. To investigate the in vitro effects, neonatal mouse cardiac fibroblasts were exposed to angiotensin II. The impact of leonurine on cell proliferation, migration, collagen synthesis, and myofibroblast generation was then analyzed. The expression of miR-29 family members was measured in both myocardial tissues and cultured cardiac fibroblasts.[11]

Experimental Workflow: Cardiac Fibrosis Study

Cardiac_Fibrosis_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model animal_model ISO-induced Rat Model of Cardiac Fibrosis treatment Leonurine Administration (Low, Med, High Doses) animal_model->treatment hemodynamics Hemodynamic Assessment treatment->hemodynamics fibrosis_markers Fibrosis Marker Analysis (FN1, α-SMA, COL3A1) hemodynamics->fibrosis_markers cell_model TGF-β-induced Cardiac Fibroblasts leo_treatment_vitro Leonurine Treatment cell_model->leo_treatment_vitro pyroptosis_assay Pyroptosis Pathway Analysis (Caspase-1, GSDMD) leo_treatment_vitro->pyroptosis_assay

Caption: Experimental workflow for investigating leonurine in cardiac fibrosis.

Uterine and Metabolic Disorders: Anti-inflammatory and Metabolic Regulation

Leonurine's therapeutic utility extends to gynecological and metabolic conditions. It has been investigated for its anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced endometritis.[14][15][16] Treatment with leonurine (30 mg/kg) significantly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the uterine tissue.[14][16] Transcriptomic analysis revealed that leonurine modulates multiple signaling pathways, including the JAK-STAT and PI3K-Akt pathways, to exert its anti-inflammatory effects.[14][15][16]

In the context of metabolic diseases, leonurine has shown promise in a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat high-sucrose diet.[17] Oral administration of leonurine for four weeks resulted in significant weight loss and improved serum and hepatic biochemical parameters.[17] It effectively mitigated liver injury and lipid metabolism disorders by modulating the ADRA1a/AMPK/SCD1 axis, leading to the inhibition of hepatic lipid synthesis.[17]

Summary of Efficacy in Uterine and Metabolic Disease Models
Disease ModelAnimalDosage & AdministrationKey FindingsReference
EndometritisLPS-induced Mice30 mg/kgReduced TNF-α, IL-6, IL-1β levels, modulated JAK-STAT and PI3K-Akt pathways.[14][15][16]
Non-alcoholic Fatty Liver Disease (NAFLD)High-fat high-sucrose diet MiceOral, once daily for 4 weeksSignificant weight loss, improved liver function and lipid metabolism, modulated ADRA1a/AMPK/SCD1 axis.[17]

Signaling Pathway: Leonurine in Endometritis

Leonurine_Endometritis_Pathway LPS LPS JAK_STAT JAK-STAT Pathway LPS->JAK_STAT PI3K_Akt PI3K-Akt Pathway LPS->PI3K_Akt Leonurine Leonurine Leonurine->JAK_STAT Leonurine->PI3K_Akt Inflammation Inflammatory Cytokines (TNF-α, IL-6, IL-1β) JAK_STAT->Inflammation PI3K_Akt->Inflammation Endometritis Endometritis Inflammation->Endometritis

Caption: Leonurine's anti-inflammatory mechanism in endometritis.

References

Comparing the antioxidant capacity of leonurine with known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Capacity

A direct comparison of the 50% inhibitory concentration (IC50) of pure leonurine in standard antioxidant assays like DPPH and ABTS is not extensively documented. However, to provide a benchmark, the following table summarizes typical IC50 values for well-known antioxidants obtained from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

AntioxidantAssayTypical IC50 Value (µg/mL)
Vitamin C (Ascorbic Acid) DPPH2.0 - 8.4
ABTS~2.0
Vitamin E (α-Tocopherol) DPPH~42.86
Trolox DPPH3.77 - 8.0
ABTS2.93 - 11.0
Leonurine DPPH / ABTSNot available in cited literature for the pure compound. A hydroethanolic extract of Leonurus cardiaca, of which leonurine is a major component, exhibited an IC50 of 53.79 µg/mL in a DPPH assay.

Note: Lower IC50 values indicate stronger antioxidant activity.

While a precise IC50 value for pure leonurine is elusive in the reviewed literature, numerous studies demonstrate its significant antioxidant effects in vitro and in vivo. Leonurine has been shown to effectively reduce levels of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH), while increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2] These findings strongly support the potent antioxidant properties of leonurine, even in the absence of a standardized IC50 value from chemical assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in antioxidant research are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound (Leonurine, Vitamin C, etc.) at various concentrations

    • Methanol or ethanol

    • Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add a freshly prepared DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound at various concentrations

    • Phosphate buffered saline (PBS) or ethanol

    • Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add a specific volume of the test compound at different concentrations to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at the specified wavelength.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Equipment:

    • FRAP reagent, which consists of:

      • Acetate buffer (e.g., 300 mM, pH 3.6)

      • TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in 40 mM HCl)

      • Ferric chloride (FeCl₃) solution (e.g., 20 mM)

    • Test compound at various concentrations

    • Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP solution to 37°C.

    • Add a specific volume of the test compound at different concentrations to the wells of a 96-well plate.

    • Add the FRAP working solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).

    • A standard curve is typically generated using a known antioxidant like Trolox or FeSO₄.

    • The antioxidant capacity is expressed as equivalents of the standard (e.g., µM Trolox equivalents).

Signaling Pathways and Experimental Workflow

The antioxidant effects of leonurine are mediated through complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing antioxidant capacity and a key signaling pathway influenced by leonurine.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis leonurine Leonurine dpph DPPH Assay leonurine->dpph Test abts ABTS Assay leonurine->abts Test frap FRAP Assay leonurine->frap Test vit_c Vitamin C vit_c->dpph Standard vit_c->abts Standard vit_c->frap Standard vit_e Vitamin E vit_e->dpph Standard vit_e->abts Standard vit_e->frap Standard trolox Trolox trolox->dpph Standard trolox->abts Standard trolox->frap Standard ic50 IC50 Calculation dpph->ic50 abts->ic50 comparison Comparative Analysis frap->comparison TEAC ic50->comparison

Experimental workflow for comparing antioxidant capacity.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway leonurine Leonurine pi3k PI3K leonurine->pi3k Activates nrf2 Nrf2 leonurine->nrf2 Activates akt Akt pi3k->akt enos eNOS akt->enos antioxidant_response Antioxidant Response & Cell Survival enos->antioxidant_response Promotes are ARE nrf2->are Translocates to nucleus & binds to ARE ho1 HO-1 are->ho1 Induces expression of nqo1 NQO1 are->nqo1 Induces expression of ho1->antioxidant_response Enhances nqo1->antioxidant_response Enhances ros Oxidative Stress (ROS) ros->pi3k Inhibits ros->nrf2 Inhibits antioxidant_response->ros Reduces

Signaling pathways activated by Leonurine's antioxidant activity.

References

Leonurine's Role in Regulating TGF-β/Smad2 Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leonurine's performance in regulating the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway against other known modulators. The information is supported by experimental data to aid in the evaluation of Leonurine as a potential therapeutic agent.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of diseases, including fibrosis and cancer. The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. Leonurine, a natural alkaloid, has emerged as a promising regulator of this pathway, particularly in the context of cardiac fibrosis.

Performance Comparison of TGF-β/Smad2 Signaling Modulators

This section provides a comparative overview of Leonurine and other selected small molecules and natural compounds that have been shown to modulate the TGF-β/Smad2 signaling pathway. The data presented is compiled from various studies, and it is important to note that experimental conditions may vary between studies.

Quantitative Data Summary
CompoundTypeTargetKey FindingsIC50/Effective ConcentrationReference Cell/Model System
Leonurine Natural AlkaloidTGF-β/Smad2 PathwayInhibits TGF-β-induced Smad2 phosphorylation. Reduces expression of fibrosis-related proteins (α-SMA, COL3A1, FN1).[1][2][3]20 µM significantly reduces p-Smad2 levels.[4]H9c2 cardiomyocytes[1][2][3][4]
Pirfenidone Synthetic PyridinoneTGF-β Production, Smad3 PhosphorylationReduces TGF-β1 expression and subsequent Smad3 phosphorylation.[5]IC50 of 0.43 mg/ml for anti-proliferative activity in human cardiac fibroblasts.[5]Human cardiac fibroblasts, MDCK cells[5]
Losartan Synthetic Angiotensin II Receptor BlockerTGF-β/Smad SignalingThe active metabolite EXP3174 is a potent antagonist. Inhibits TGF-β-induced responses.[6][7][8]EXP3174 IC50 of 5 x 10⁻⁹ M for inhibiting Ang II-induced Ca²⁺ elevation.[7]Vascular smooth muscle cells[7]
Galunisertib (LY2157299) Synthetic Small MoleculeTGF-β Receptor I (ALK5)Potent inhibitor of Smad2 phosphorylation.[2]IC50 = 51 nM for TGF-β-dependent luciferase assay.[2]Mink lung cells (p3TP Lux)[2]
Vactosertib (TEW-7197) Synthetic Small MoleculeTGF-β Receptor I (ALK5)Potent inhibitor of TGF-β receptor signaling and Smad2/3 phosphorylation.[9]IC50 = 11 nM for ALK5.[9]4T1 and MCF10A cells[1]
SB-431542 Synthetic Small MoleculeALK4, ALK5, ALK7Selective inhibitor of Smad2 phosphorylation.[10]IC50 = 94 nM for ALK5.[11]Not specified in this context
Resveratrol Natural PolyphenolTGF-β/Smad SignalingInhibits activin-induced Smad2/3 phosphorylation.[12][13]IC50 = 200-250 µM for decreasing growth of metastatic cancer cells.[14]LβT2 gonadotrope cells, various cancer cell lines[12][13][14]
Curcumin Natural PolyphenolTGF-β Signaling, Smad2/3 PhosphorylationInhibits TGF-β-induced Smad2/3 phosphorylation and transcription.[10][11][15][16]30 µM reduces pSmad2 levels by >54.5%.[10][11]Bone metastatic breast cancer cells[10][11]
Emodin Natural AnthraquinoneTGF-β/Smad SignalingInhibits TGF-β1-induced Smad2/3 phosphorylation.[17][18][19]20 mg/kg in vivo alleviates fibroblast activation.[17]Rat model of pulmonary fibrosis, cardiac fibroblasts[17][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to validate the role of Leonurine and other compounds in regulating TGF-β/Smad2 signaling.

In Vitro TGF-β-Induced Fibrosis Model

This protocol describes the induction of a fibrotic phenotype in cardiomyocytes, which is a common model to study the anti-fibrotic effects of various compounds.

  • Cell Culture: H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Fibrosis: To induce a fibrotic response, the culture medium is replaced with serum-free DMEM for 24 hours. Subsequently, cells are treated with recombinant human TGF-β1 (typically 10 ng/mL) for 24-48 hours.

  • Compound Treatment: For evaluating the effect of a test compound (e.g., Leonurine), cells are pre-treated with various concentrations of the compound for a specified period (e.g., 2 hours) before the addition of TGF-β1.

  • Analysis of Fibrotic Markers: After the incubation period, cells are harvested for analysis. The expression of fibrosis-related proteins such as alpha-smooth muscle actin (α-SMA), collagen type I (Col I), and fibronectin is assessed by Western blotting or immunofluorescence.

Western Blotting for Phosphorylated Smad2 (p-Smad2)

This protocol outlines the steps to quantify the levels of phosphorylated Smad2, a key indicator of TGF-β pathway activation.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (p-Smad2). A primary antibody against total Smad2 is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of p-Smad2 are normalized to total Smad2.

Visualizing the Molecular Pathways and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes.

TGF_Smad2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Gene Target Gene Transcription SmadComplex->Gene Transcription Regulation Leonurine Leonurine Leonurine->Receptor Inhibits

Caption: The TGF-β/Smad2 signaling pathway and the inhibitory action of Leonurine.

Experimental_Workflow A 1. Cell Culture (e.g., H9c2 cardiomyocytes) B 2. Serum Starvation (24 hours) A->B C 3. Pre-treatment (Leonurine or alternative compound) B->C D 4. TGF-β1 Stimulation (e.g., 10 ng/mL for 24-48h) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. Western Blotting (p-Smad2, α-SMA, Collagen I) E->F G 7. Data Analysis & Comparison F->G

Caption: A typical experimental workflow for validating TGF-β/Smad2 signaling inhibitors.

This guide provides a foundational comparison of Leonurine with other modulators of the TGF-β/Smad2 signaling pathway. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of these compounds.

References

A Comparative Analysis of Synthetic vs. Naturally Extracted Leonurine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leonurine Sources

Leonurine, a potent alkaloid, has garnered significant attention within the scientific community for its wide-ranging therapeutic potential, particularly in the realms of cardiovascular and central nervous system diseases.[1] As research progresses from preclinical studies to potential clinical applications, the source of leonurine—either through direct extraction from botanical sources or via chemical synthesis—becomes a critical consideration. This guide provides a comprehensive comparison of synthetic and naturally extracted leonurine, focusing on key parameters such as purity, yield, cost-effectiveness, and biological activity, supported by experimental data and detailed methodologies.

Data Presentation: A Side-by-Side Look at Key Metrics

The selection of a leonurine source is a multifaceted decision, balancing the need for high purity and yield with practical considerations like cost and scalability. The following tables summarize the available quantitative data for both synthetic and naturally extracted leonurine. It is important to note that the presented data has been compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Parameter Naturally Extracted Leonurine Synthetic Leonurine Key Considerations
Purity Typically ranges from 96.2% to varying lower percentages depending on the extraction and purification methods.[2][3]Can consistently achieve high purity levels, often exceeding 99%.[4]High purity is crucial for accurate pharmacological studies and to avoid confounding results from impurities.
Yield Generally low and variable, ranging from 0.001% to 0.104% of the dried plant material (Leonurus japonicus).[5] One study obtained 68 mg from 2.48 g of crude extract.[2][3]Significantly higher and more consistent yields, with some synthetic routes reporting over 80%.[1][6]Higher yield from synthesis makes it more suitable for large-scale production required for extensive research and drug development.
Cost-Effectiveness Can be costly and labor-intensive for large quantities due to the low natural abundance and multi-step extraction/purification processes.[4]More economical for large-scale production, though initial setup and raw material costs can be a factor.[7]The cost per milligram of highly purified leonurine is a critical factor for budget-conscious research and development.
Source Consistency The concentration of leonurine in plants can vary significantly based on the species, growing conditions, and harvest time.[8]Offers high batch-to-batch consistency, ensuring reproducible experimental results.Consistency is paramount for the standardization of research protocols and for regulatory approval in drug development.
Biological Activity The biological activity of naturally extracted leonurine is well-documented.Synthetic leonurine has been shown to exhibit the same biological activities as its natural counterpart, such as uterotonic effects.[1][9]The identical chemical structure ensures that the biological activity is comparable, provided the purity is high.

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are summaries of methodologies commonly employed in the analysis and evaluation of leonurine.

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of leonurine in both natural extracts and synthetic preparations.

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 μm) is commonly employed.[2][3]

  • Mobile Phase: A gradient of acetonitrile and water (adjusted to pH 2.5 with phosphoric acid) is often used.[8][10] Another mobile phase described is a methanol-water mixture containing 0.1% formic acid.[2][3]

  • Detection: Leonurine is typically detected at a wavelength of 277 nm.[8][10][11]

  • Quantification: A calibration curve is generated using a certified leonurine reference standard. The concentration in the sample is determined by comparing its peak area to the calibration curve. The limit of detection can be as low as 0.5 µg/ml.[8][10][12]

Natural Extraction of Leonurine

Various methods have been developed to extract leonurine from plant sources, primarily from the Leonurus species.

  • Soxhlet Extraction:

    • Dried and powdered plant material (e.g., Leonurus sibiricus) is placed in a Soxhlet apparatus.

    • The material is exhaustively extracted with 95% ethanol for approximately 6 hours.

    • The resulting filtrate is evaporated to dryness to yield the crude extract.[11]

  • High-Speed Countercurrent Chromatography (HSCCC):

    • A crude extract is obtained from the plant material.

    • A two-phase solvent system, such as ethyl acetate-n-butanol-water (3:2:5), is used for separation.

    • The crude extract is subjected to HSCCC to isolate leonurine with high purity (e.g., 96.2%).[2][3]

  • Acidic Ionic Liquid Ultrasonic-Assisted Extraction: This modern technique utilizes acidic ionic liquids and ultrasound to improve extraction efficiency.[2][3]

Total Synthesis of Leonurine

Chemical synthesis provides a reliable and scalable alternative to natural extraction.

  • A Common Synthetic Route:

    • The synthesis can start from syringic acid.

    • 4-aminobutanol is converted to 4-guanidine-1-butanol hydrochloride.

    • The condensation of 4-guanidine-1-butanol hydrochloride with syringic acid is catalyzed by dicyclohexylcarbodiimide (DCC) in a suitable solvent mixture (e.g., HMPT-ether).

    • This reaction, conducted at room temperature for about 72 hours, can yield over 80% leonurine.[1][6] Another described multi-step synthesis uses S-methylisothiourea and 4-amino-1-butanol.[7]

In Vitro Biological Activity Assessment: Cardioprotection

The cardioprotective effects of leonurine can be evaluated using a hypoxia/reoxygenation model in neonatal rat cardiac ventricular myocytes (NRCMs).

  • Cell Culture: NRCMs are isolated and cultured.

  • Hypoxia/Reoxygenation Model: To mimic ischemia-reperfusion injury, cells are subjected to hypoxia (95% N₂ + 5% CO₂) for 12 hours, followed by reoxygenation for another 12 hours.

  • Treatment: Cells are pretreated with different concentrations of leonurine (e.g., 0.1, 1, and 10 μM) for 30 minutes before the hypoxia/reoxygenation procedure.[1][13]

  • Assessment:

    • Cell Viability: Assessed using methods like the MTT assay.

    • Apoptosis: Measured by techniques such as TUNEL staining or by quantifying the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blot.[1]

    • Oxidative Stress: Determined by measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide dismutase (SOD).[1]

In Vivo Biological Activity Assessment: Neuroprotection

The neuroprotective effects of leonurine can be studied in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in rats or mice.

  • Animal Model: MCAO is surgically induced in the animals.

  • Treatment: Leonurine (e.g., 10 mg/kg) is administered to the animals, often as a pretreatment.

  • Assessment:

    • Neurological Deficit Score: The functional outcome is evaluated using a standardized neurological deficit scoring system.[14]

    • Infarct Volume: The extent of brain damage is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[14]

    • Oxidative Stress Markers: Levels of SOD, catalase (CAT), glutathione (GSH), and malondialdehyde (MDA) in the brain tissue are measured using commercial kits.[14]

    • Protein Expression: The expression of key proteins in relevant signaling pathways (e.g., Nrf-2, VEGF) is analyzed by Western blotting and RT-PCR.[14]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by leonurine and a typical experimental workflow.

Leonurine_Cardioprotective_Pathway Leonurine Leonurine PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Cardioprotection Cardioprotection Apoptosis->Cardioprotection Leads to (if inhibited)

Caption: Leonurine's Cardioprotective Signaling Pathway.

Leonurine_Neuroprotective_Pathway Leonurine Leonurine Nrf2 Nrf2 Leonurine->Nrf2 Upregulates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes SOD, CAT, GSH-Px ARE->Antioxidant_Enzymes Increases Transcription ROS Reactive Oxygen Species Antioxidant_Enzymes->ROS Reduces Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Causes Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Leads to (if reduced)

Caption: Leonurine's Neuroprotective Signaling Pathway.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Model Induce Ischemic Stroke (MCAO Model) Treatment Administer Leonurine (e.g., 10 mg/kg) Animal_Model->Treatment Functional_Outcome Neurological Deficit Score Treatment->Functional_Outcome Infarct_Volume TTC Staining Treatment->Infarct_Volume Biochemical_Analysis Measure Oxidative Stress Markers Treatment->Biochemical_Analysis Molecular_Analysis Western Blot & RT-PCR Treatment->Molecular_Analysis

Caption: In Vivo Neuroprotection Experimental Workflow.

Conclusion

The choice between synthetic and naturally extracted leonurine hinges on the specific requirements of the research or drug development phase. For initial exploratory studies, naturally extracted leonurine may be suitable. However, for large-scale, standardized, and cost-sensitive applications, such as late-stage preclinical and clinical development, synthetic leonurine offers clear advantages in terms of purity, yield, and consistency. The established biological equivalence of synthetic leonurine, coupled with its manufacturing benefits, positions it as a more viable option for the pharmaceutical industry. As research continues to unveil the full therapeutic potential of this remarkable alkaloid, the ability to produce high-quality, synthetic leonurine will be instrumental in translating scientific discoveries into clinical realities.

References

Safety Operating Guide

Prudent Disposal of Leonurine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For leonurine hydrochloride, conflicting information in available Safety Data Sheets (SDS) necessitates a cautious approach. While one source classifies the compound as non-hazardous, another identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is essential to manage this compound as a hazardous chemical waste to ensure the protection of personnel and the environment.

Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance, as disposal regulations can vary.[1][2] The following procedures provide a general framework for the safe disposal of this compound.

Hazard Classification Overview

The conflicting classifications for this compound are summarized below. Due to these discrepancies, the compound should be handled and disposed of by treating it with the higher hazard classification.

Hazard StatementMedChemExpress SDSDC Chemicals SDS[1]
Acute Oral Toxicity Not ClassifiedCategory 4 (Harmful)
Acute Aquatic Toxicity Not ClassifiedCategory 1 (Very Toxic)
Chronic Aquatic Toxicity Not ClassifiedCategory 1 (Very Toxic)
Transport Classification Non-hazardousNon-hazardous

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of this compound waste, including pure compound and contaminated labware.

1. Waste Collection and Segregation

  • Designate a Waste Container: Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[3] Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, screw-on cap.[3]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated container. This is often double-bagged in clear plastic bags for inspection.[3]

    • Liquid Waste: For solutions containing this compound, use a separate, compatible liquid waste container. Do not mix with other incompatible waste streams, such as strong acids, bases, or oxidizers.[1][4]

  • Secondary Containment: Store all hazardous waste containers within a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[3][5]

2. Labeling Hazardous Waste

Proper labeling is crucial for regulatory compliance and safe handling by EHS personnel.

  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added.[5]

  • Complete Information: The label must include the following details[2][4]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The approximate quantity or concentration of the waste.

    • The date of waste generation (when the first waste was added).

    • The location of origin (e.g., building and room number).

    • The name and contact information of the principal investigator or responsible person.

3. Storage of Chemical Waste

  • Secure Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Keep Containers Closed: Always keep the waste container securely capped, except when adding waste.[3][4] This prevents the release of vapors and reduces the risk of spills.

  • Monitor Accumulation: Be aware of institutional and regulatory limits on the amount of waste that can be stored in the lab and the time frame for its removal (e.g., typically not exceeding 55 gallons of hazardous waste or for more than 90 days).[3][5]

4. Arranging for Disposal

  • Contact EHS: When the waste container is full or ready for removal, submit a hazardous waste pickup request to your institution's EHS department.[2] Follow their specific procedures for submitting this request, which may involve an online form or specific paperwork.[2]

5. Spill Management

In the event of a spill, take the following steps:

  • Ensure Personal Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]

  • Clean and Decontaminate: After absorbing the material, decontaminate the surface, potentially with alcohol or another suitable solvent.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup, including the absorbent and contaminated PPE, must be collected and disposed of as hazardous waste following the procedures outlined above.[5]

6. Disposal of Empty Containers

  • A container that held this compound must be properly decontaminated before being disposed of as regular trash.[4][5]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (such as water or ethanol) that can dissolve the compound.[4][5]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[4][5]

  • Deface Label: Before discarding the clean container in the regular trash, completely deface or remove the original chemical label.[5]

G start This compound Waste Generated sds_check Review Safety Data Sheet (SDS) start->sds_check conflicting_data Conflicting Hazard Data Found? SDS #1: Non-Hazardous SDS #2: Aquatic Toxin sds_check->conflicting_data treat_as_hazardous Prudent Path: Treat as Hazardous Waste conflicting_data->treat_as_hazardous Yes collect_waste 1. Collect Waste in Compatible, Labeled Container treat_as_hazardous->collect_waste store_waste 2. Store in Secondary Containment in a Designated Area collect_waste->store_waste request_pickup 3. Request Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup ehs_disposal EHS Manages Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Leonurine hydrochloride, a promising natural alkaloid. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, a comprehensive approach to safety, combining appropriate personal protective equipment with proper engineering controls, is essential.

Engineering Controls:

  • Ventilation: Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended to minimize inhalation exposure.[1]

  • Safety Stations: A readily accessible safety shower and eye wash station are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment: A multi-layered approach to PPE is necessary to provide full protection.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects against splashes and airborne particles.
Hand Protection Protective gloves (material to be specified by internal safety protocols).[1]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat.[1]Protects skin from accidental spills.
Respiratory Protection A suitable respirator should be used.[1]Prevents inhalation of dust or aerosols, especially when handling the powder form.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures vary based on the form of the compound:

    • Powder: -20°C for up to 3 years or 4°C for up to 2 years.

    • In solvent: -80°C for up to 6 months or -20°C for up to 1 month.

Emergency Procedures and Disposal Plan

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.
Skin Contact Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.[1]

  • For spills, absorb with a non-combustible material such as sand or earth and place in a suitable container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable country, federal, state, and local regulations.

  • Do not allow the chemical to enter drains, water courses, or the soil.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.